8-pCPT-cGMP-AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN5O9PS |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
[(4aR,6R,7S)-6-[2-amino-8-(4-chlorophenyl)sulfanyl-6-oxo-1H-purin-9-yl]-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
InChI |
InChI=1S/C19H19ClN5O9PS/c1-8(26)30-7-32-35(29)31-6-11-14(34-35)13(27)17(33-11)25-15-12(16(28)24-18(21)23-15)22-19(25)36-10-4-2-9(20)3-5-10/h2-5,11,13-14,17,27H,6-7H2,1H3,(H3,21,23,24,28)/t11-,13+,14?,17-,35?/m1/s1 |
InChI Key |
LCCKFSJPABZYBA-YSFTTWQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-pCPT-cGMP-AM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental applications of 8-pCPT-cGMP-AM, a critical tool for investigating cGMP-mediated signaling pathways.
Core Mechanism of Action: From Prodrug to Kinase Activation
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (this compound) is a synthetic, cell-permeable prodrug designed to specifically activate cGMP-dependent protein kinase (PKG). Its mechanism involves a two-step process: intracellular delivery and enzymatic activation.
Intracellular Delivery and Bioactivation
The core molecule, 8-pCPT-cGMP, is a hydrophilic anion that cannot readily cross the lipophilic cell membrane. To overcome this, it is chemically modified with an acetoxymethyl (AM) ester group. This addition neutralizes the negative charge and increases the molecule's overall lipophilicity, transforming it into a membrane-permeant prodrug.[1][2]
Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the AM ester bond.[1][3] This cleavage releases the active, membrane-impermeant metabolite, 8-pCPT-cGMP, which then accumulates within the cytoplasm and is unable to exit the cell.
Target Engagement: Activation of cGMP-Dependent Protein Kinase (PKG)
The primary intracellular target of 8-pCPT-cGMP is the cGMP-dependent protein kinase (PKG). In its inactive state, the catalytic domains of PKG are inhibited by its N-terminal regulatory domains.[4][5] The binding of cGMP or its analogs, like 8-pCPT-cGMP, to two distinct cyclic nucleotide-binding (CNB) domains (CNB-A and CNB-B) within the regulatory region induces a conformational change.[5] This allosteric activation relieves the autoinhibition, exposing the catalytic sites and enabling the kinase to phosphorylate its downstream protein substrates on specific serine and threonine residues.[4][6]
The 8-pCPT moiety at the C8 position of the guanine (B1146940) ring enhances the molecule's affinity for PKG and provides significant resistance to degradation by many cyclic nucleotide phosphodiesterases (PDEs), prolonging its signaling effect compared to endogenous cGMP.[7][8]
Quantitative Pharmacological Data
The utility of 8-pCPT-cGMP lies in its potency and selectivity, particularly for different isoforms of its target proteins. The following tables summarize key quantitative data from various studies.
PKG Isoform Selectivity and Activation
8-pCPT-cGMP displays a marked preference for activating PKG type II over PKG type I.[4][9] This selectivity is crucial for dissecting the distinct physiological roles of these two isoforms.
| Parameter | PKG Iβ | PKG II | Reference |
| Activation Constant (Ka) | ~370 nM (similar to cGMP) | 22 nM (11.7x more potent than cGMP) | [9] |
| EC50 | Not specified | 1.8 µM | [10] |
| Relative Affinity Trend | PET-cGMP >> cGMP > 8-Br-cGMP > 8-pCPT-cGMP | 8-pCPT-cGMP > 8-Br-cGMP > cGMP > PET-cGMP | [4][5] |
Activity on Other cGMP Effectors
While primarily used as a PKG activator, 8-pCPT-cGMP can also interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).
| Effector Protein | Parameter | Value | Reference |
| Rod CNG Channels | EC50 | 0.63 µM | [11] |
| Cone CNG Channels | EC50 | 0.08 µM | [11] |
| Epithelial Na+ Channels (ENaC) | EC50 | 101 µM | [10] |
| PDE9 | Inhibition Constant (Ki) | 1.29 µM | [12] |
Key Experimental Protocols
The properties of this compound make it a valuable reagent in a variety of experimental contexts. Below are detailed methodologies for key cited experiments.
Protocol: Inhibition of Platelet Aggregation
This protocol assesses the role of PKG activation in platelet function by measuring the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).[7]
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubation: Treat the platelet suspension with varying concentrations of 8-pCPT-cGMP (or its active form if using platelet extracts) or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stimulation: Induce platelet aggregation by adding an agonist such as thrombin or ADP. Monitor aggregation using an aggregometer.
-
Lysis and Protein Analysis: Terminate the reaction by adding ice-cold lysis buffer.
-
Western Blotting: Separate proteins from the cell lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated VASP (P-VASP) and total VASP to quantify the extent of PKG activation. An increase in the P-VASP/total VASP ratio indicates PKG-mediated inhibition of platelet activation.[7]
Protocol: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This method is used to determine the anti-proliferative effects of the cGMP signaling pathway in VSMCs.[13]
-
Cell Culture: Culture rat aortic smooth muscle cells in appropriate media (e.g., DMEM with 10% FBS) until they reach sub-confluence.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free media for 24-48 hours.
-
Treatment: Pre-treat the synchronized cells with this compound (e.g., 100 µM) or vehicle for 1 hour.
-
Mitogenic Stimulation: Add a growth factor such as Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF) to stimulate cell proliferation.
-
[3H]Thymidine Incorporation: After a suitable incubation period (e.g., 20-24 hours), add [3H]thymidine to the culture medium for the final 4 hours to label newly synthesized DNA.
-
Quantification: Wash the cells with PBS, precipitate DNA with trichloroacetic acid (TCA), and dissolve the precipitate in NaOH. Measure the incorporated radioactivity using a scintillation counter. A decrease in [3H]thymidine incorporation indicates inhibition of proliferation.[13]
Protocol: PKG Activity Assay in Oocyte Lysates
This protocol measures PKG enzymatic activity directly in a cellular context following treatment with a cGMP analog.[10]
-
Oocyte Preparation and Injection: Inject Xenopus oocytes with cRNAs for the proteins of interest (e.g., ENaC subunits) and incubate for 24 hours.
-
Treatment: Incubate groups of oocytes with vehicle control, 8-pCPT-cGMP (0.2 mM), a PKG inhibitor (e.g., Rp-8-Br-cGMP, 0.5 mM), or a combination of both for 1 hour.
-
Cell Lysis: Manually homogenize the oocytes in a small volume of ice-cold lysis buffer.
-
Cytosol Collection: Centrifuge the lysate at low speed (e.g., 3,500 rpm) for 5 minutes at 4°C to pellet yolk and cellular debris. Collect the supernatant (cytosol).
-
Kinase Activity Measurement: Use a commercial PKG activity assay kit (e.g., Cyclex). Add a small volume of the collected cytosol (10 µl) to the microplate wells provided in the kit, which contain a PKG-specific substrate.
-
Data Analysis: Follow the manufacturer's instructions for the assay, which typically involves a colorimetric or fluorescent readout. Normalize the measured PKG activity to a control group to determine the fold-change in activity induced by 8-pCPT-cGMP.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide selectivity of protein kinase G isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-pCPT-cGMP-AM: A Tool for cGMP/PKG Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate acetoxymethyl ester, commonly known as 8-pCPT-cGMP-AM, is a powerful and widely used research tool for investigating the multifaceted roles of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. As a cell-permeable prodrug, it provides a reliable method for activating cGMP-dependent protein kinase (PKG) in living cells, enabling researchers to dissect the downstream effects of this critical signaling cascade. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key applications, and detailed experimental considerations for its use in a research setting.
Core Properties and Mechanism of Action
This compound is a lipophilic analog of cGMP. The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active molecule, 8-pCPT-cGMP.[1][2][3] This active form is a potent and specific activator of PKG. The 4-chlorophenylthio (pCPT) modification at the 8th position of the guanine (B1146940) ring confers two key advantages over native cGMP: increased resistance to hydrolysis by phosphodiesterases (PDEs) and a higher affinity for PKG.[4] This results in a sustained activation of PKG, allowing for the robust study of its downstream signaling events.
The primary intracellular target of 8-pCPT-cGMP is PKG, a serine/threonine kinase that exists in two main isoforms, PKG-I and PKG-II. Upon activation by 8-pCPT-cGMP, PKG phosphorylates a wide array of downstream target proteins, leading to diverse physiological responses.
Key Applications in Research
The ability of this compound to specifically and potently activate PKG has made it an invaluable tool in numerous areas of biomedical research.
Cardiovascular Research
The cGMP/PKG pathway is a central regulator of cardiovascular function. This compound is extensively used to study its roles in:
-
Vasodilation and Smooth Muscle Relaxation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in relaxation.[5] Studies using 8-pCPT-cGMP have helped elucidate the molecular mechanisms underlying this process, including the phosphorylation of key proteins like the myosin-binding subunit of myosin light chain phosphatase.
-
Platelet Inhibition: In human platelets, activation of PKG by 8-pCPT-cGMP inhibits aggregation and adhesion, key events in thrombosis. This is mediated, in part, by the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).
-
Cardiac Protection: The cGMP/PKG pathway is implicated in protecting the heart from ischemic injury. Research using cGMP analogs helps to understand the protective signaling cascades in cardiomyocytes.
Neuroscience
In the nervous system, cGMP signaling is involved in processes ranging from synaptic plasticity to sensory transduction. This compound is utilized to investigate:
-
Neuronal Plasticity and Memory Formation: The compound is used to explore the role of cGMP signaling in processes underlying learning and memory.
-
Photoreceptor Function: Studies have employed 8-pCPT-cGMP to investigate its effects on cyclic nucleotide-gated (CNG) channels in photoreceptor cells, with implications for understanding vision and retinal diseases.
Cancer Biology
Emerging evidence suggests a role for the cGMP/PKG pathway in regulating cell growth and apoptosis, making it a potential target in cancer therapy. 8-pCPT-cGMP has been used to:
-
Induce Apoptosis: In certain cancer cell lines, activation of PKG has been shown to induce programmed cell death, highlighting a potential therapeutic avenue.
-
Inhibit Cancer Cell Proliferation: Studies have demonstrated that elevated cGMP levels can inhibit the proliferation of some cancer cells.
Immunology and Inflammation
The cGMP pathway also plays a role in modulating immune responses and inflammation. Research in this area includes:
-
Neutrophil Adhesion and Activation: 8-pCPT-cGMP has been shown to induce the activation of Rap1, a small GTPase involved in regulating neutrophil adhesion.
-
Modulation of Inflammatory Signaling: The cGMP/PKG pathway can interact with and modulate other key inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data
The effective concentration of this compound and its active form, 8-pCPT-cGMP, can vary depending on the cell type, experimental conditions, and the specific biological endpoint being measured. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Species/System | Comments | Reference |
| EC50 | 101 µM | Human αβγ-ENaC expressed in Xenopus oocytes | For activation of epithelial sodium channels. | |
| EC50 | 1.8 µM | PKGII | Predominantly activates PKGII isoform. | |
| Ki | 0.5 µM | cGMP-dependent protein kinase | For the related inhibitor (Rp)-8-pCPT-cGMPS. |
Table 1: Potency and Efficacy of 8-pCPT-cGMP and Related Compounds
| Cell Type | Concentration Range | Application | Observed Effect | Reference |
| Human Platelets | 0.5 mM | Inhibition of agonist-evoked calcium elevation | Inhibition of calcium mobilization. | |
| Xenopus oocytes (expressing human αβγ-ENaC) | 0.1 µM - 1000 µM | Activation of ENaC | Dose-dependent activation of channel activity. | |
| BHK cells | 500 µM | Inhibition of cell proliferation | Inhibition of population doublings. |
Table 2: Effective Concentrations of 8-pCPT-cGMP in Various Experimental Systems
Experimental Protocols
General Considerations for Using this compound
-
Solubility and Storage: this compound is typically soluble in DMSO. Stock solutions should be stored at -20°C to prevent degradation.
-
Cell Permeability: The AM ester form is crucial for cell permeability. Ensure that the compound has not hydrolyzed to the less permeable 8-pCPT-cGMP before use.
-
Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (DMSO), and where possible, a negative control such as an inactive analog or a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS).
Protocol 1: Western Blot Analysis of VASP Phosphorylation
This protocol describes a general method for detecting the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a key downstream target of PKG.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 2-4 hours before treatment.
-
Treat cells with the desired concentration of this compound (typically in the range of 10-100 µM) for the desired time (e.g., 15-60 minutes). Include vehicle and other controls.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein like GAPDH.
-
Protocol 2: Rap1 Activation Assay (Pull-down)
This protocol outlines a method to measure the activation of the small GTPase Rap1, a downstream effector of the cGMP pathway in some cell types.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1.
-
-
Cell Lysis:
-
Lyse cells in a specific Rap1 activation assay lysis buffer (often containing MgCl2 and low concentrations of detergents to preserve GTP binding).
-
Clarify the lysate by centrifugation.
-
-
Rap1 Pull-down:
-
Incubate the cell lysate with a GST-fusion protein of the RalGDS-RBD (Rap binding domain) conjugated to glutathione-agarose beads for 1 hour at 4°C with gentle rotation. This will specifically pull down the active, GTP-bound form of Rap1.
-
-
Washing:
-
Wash the beads three times with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for Rap1.
-
An increase in the amount of pulled-down Rap1 in this compound treated cells compared to controls indicates Rap1 activation.
-
It is important to also run a Western blot of the total cell lysates to confirm equal Rap1 expression across all samples.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for VASP Phosphorylation Assay
Caption: Workflow for VASP phosphorylation analysis.
References
- 1. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the Cell Permeability and Application of 8-pCPT-cGMP-AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-cGMP-AM (8-pCPT-cGMP-AM), a crucial tool for studying cGMP-mediated signaling pathways. This document details its mechanism of cell permeability, downstream effects, and provides practical experimental protocols and quantitative data to aid in the design and execution of research in cell biology and drug development.
Core Concepts: From Prodrug to Active Modulator
This compound is a cell-permeable prodrug designed to deliver its active counterpart, 8-pCPT-cGMP, into the intracellular environment. Due to the polar nature of the phosphate (B84403) group, the active form, 8-pCPT-cGMP, has limited ability to cross the cell membrane. The acetoxymethyl (AM) ester modification masks this charged group, rendering the molecule more lipophilic and enabling it to diffuse across the plasma membrane.
Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM group, releasing the active and membrane-impermeable 8-pCPT-cGMP. This active molecule is a potent and selective activator of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling cascade. Furthermore, 8-pCPT-cGMP exhibits greater resistance to degradation by phosphodiesterases (PDEs) compared to endogenous cGMP, leading to a more sustained activation of PKG.
The time to reach equilibrium for intracellular concentration of lipophilic cGMP analogs is typically between 10 to 20 minutes.[1] Longer incubation times up to 60 minutes do not significantly increase the intracellular concentration.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of 8-pCPT-cGMP and the permeability of related cGMP analogs.
Table 1: Potency of 8-pCPT-cGMP on Target Proteins
| Target Protein | Parameter | Value (µM) | Cell/System | Reference |
| Epithelial Sodium Channel (ENaC) | EC50 | 101 | Xenopus oocytes | [2] |
| cGMP-dependent Protein Kinase II (PKGII) | EC50 | 1.8 | N/A | [2] |
Table 2: Cell Permeability of cGMP Analogs
| Compound | Lipophilicity (log Kw) | Intracellular Concentration (% of Extracellular) | Cell Type | Reference |
| 8-Br-cGMP | ~1-2 | ~12% | Platelets, CHO cells | [1] |
| 8-pCPT-cGMP | ~2.5 | ~20% | Platelets, CHO cells | |
| 8-Br-PET-cGMP | 2.83 | ~30% | Platelets, CHO cells |
Table 3: Effective Concentrations of 8-pCPT-cGMP in Cellular Assays
| Cell Type | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| Xenopus oocytes expressing ENaC | Electrophysiology | 200 | Activation of ENaC current | |
| Human Polymorphonuclear Neutrophils (PMNs) | Adhesion Assay | 1-10 | Maximal adhesion to fibrinogen | |
| Differentiated PLB-985 cells | Adhesion Assay | 10-50 | Maximal adhesion to fibrinogen | |
| Baby Hamster Kidney (BHK) cells | Proliferation Assay | 500 | Inhibition of cell proliferation |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of 8-pCPT-cGMP is the activation of PKG. The following diagram illustrates the entry of the prodrug, its intracellular activation, and the subsequent signaling cascade.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Assessment of PKG Activation via VASP Phosphorylation by Western Blot
This protocol details the steps to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a downstream marker of PKG activation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) control.
-
Incubate for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP (at appropriate dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
General Protocol for a PKG Activity Assay
This protocol provides a general framework for measuring PKG activity in cell lysates after treatment with this compound, often using a commercially available kit.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (as recommended by the assay kit)
-
PKG activity assay kit (e.g., Cyclex PKG Assay Kit)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as described in the Western blot protocol.
-
Lyse the cells using the buffer provided in the PKG activity assay kit, following the manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
-
PKG Activity Measurement:
-
Follow the specific instructions of the PKG activity assay kit. This typically involves:
-
Adding a specific amount of cell lysate to the wells of a microplate.
-
Initiating the kinase reaction by adding a reaction mixture containing a specific PKG substrate and ATP.
-
Incubating for a defined period at a specific temperature.
-
Stopping the reaction.
-
Detecting the phosphorylated substrate, often through an ELISA-based method using a phospho-specific antibody.
-
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Calculate the PKG activity based on a standard curve if provided by the kit.
-
Normalize the activity to the total protein concentration of the lysate.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow.
This technical guide provides a solid foundation for researchers working with this compound. By understanding its mechanism of action and utilizing the provided protocols and data, scientists can effectively probe the intricate roles of the cGMP signaling pathway in various biological processes.
References
The Role of 8-pCPT-cGMP-AM in Neural Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neural plasticity, the fundamental ability of the nervous system to adapt its structure and function in response to experience, underlies learning and memory. A critical signaling molecule in this process is cyclic guanosine (B1672433) monophosphate (cGMP). To dissect the precise role of the cGMP pathway, researchers utilize specialized pharmacological tools. Among the most potent and specific is 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-cGMP-AM). This in-depth guide explores the core mechanism of this compound, its application in studying synaptic plasticity, particularly long-term potentiation (LTP), and provides detailed experimental frameworks for its use.
Introduction: The cGMP Signaling Cascade in Neurons
The nitric oxide (NO)/cGMP signaling pathway is a pivotal modulator of synaptic function.[1] In neurons, the synthesis of NO by neuronal nitric oxide synthase (nNOS) is often triggered by calcium influx through NMDA receptors.[2] NO, a diffusible gas, acts as a retrograde messenger, activating soluble guanylate cyclase (sGC) in the presynaptic terminal. This leads to the conversion of GTP to cGMP.[3] cGMP's primary downstream effector in this context is cGMP-dependent protein kinase (PKG).[4][5] Activation of PKG initiates a phosphorylation cascade that influences neurotransmitter release and synaptic strength, making it a key player in the molecular machinery of learning and memory.[1][2]
This compound: A Specific Tool for a Complex Pathway
This compound is a powerful chemical probe designed to specifically investigate the cGMP/PKG pathway. Its properties make it superior to other cGMP analogs for intact cell studies:
-
High Membrane Permeability: The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, trapping the active 8-pCPT-cGMP molecule.
-
Resistance to Hydrolysis: The modification at the C8 position of the guanine (B1146940) ring makes 8-pCPT-cGMP highly resistant to degradation by phosphodiesterases (PDEs), ensuring a sustained intracellular concentration and prolonged activation of its target.[6]
-
Selective PKG Activation: It is a potent and selective activator of both type I and type II cGMP-dependent protein kinases (PKG).[6][7]
These characteristics allow researchers to bypass the upstream components of the pathway (NO and sGC) and directly and specifically activate PKG, thereby isolating its contribution to complex cellular processes like neural plasticity.
Signaling Pathway of this compound in Neural Plasticity
Upon entering the neuron and subsequent activation, 8-pCPT-cGMP directly binds to and activates PKG. This kinase then phosphorylates a variety of downstream substrates that are integral to synaptic plasticity. The activation of PKG by 8-pCPT-cGMP has been shown to facilitate activity-dependent long-lasting potentiation.[5] This pathway can intersect with other critical signaling cascades, such as the ERK/MAP kinase pathway, to promote the long-term molecular changes required for memory consolidation.[2][4]
Caption: NO/cGMP/PKG signaling pathway and the action of this compound.
Role in Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. The NO/cGMP/PKG pathway has been identified as a key contributor to certain forms of LTP. Studies using 8-pCPT-cGMP have been instrumental in elucidating this role.
When applied to hippocampal slices, 8-pCPT-cGMP, in conjunction with a weak tetanus (a brief, high-frequency stimulation that is normally insufficient to induce LTP), can trigger robust and lasting potentiation.[8] This demonstrates that the activation of PKG can lower the threshold for LTP induction. The potentiation induced by 8-pCPT-cGMP plus a weak tetanus can be substantial and long-lasting, suggesting a significant role for cGMP/PKG signaling in the establishment of enduring synaptic changes.[8]
Quantitative Data on 8-pCPT-cGMP Effects on LTP
The following table summarizes quantitative findings from electrophysiological studies on the effect of 8-pCPT-cGMP on synaptic potentiation in the hippocampus.
| Compound & Condition | Concentration | Model System | Measured Parameter | Result (Mean ± SEM) | Reference |
| 8-pCPT-cGMP + Weak Tetanus | 10 µM | Guinea Pig Hippocampal Slice | Field EPSP Slope Potentiation | 261.2 ± 42.8% of baseline | [8] |
| 8-pCPT-cGMP + Weak Tetanus + AP5 (NMDA-R Blocker) | 10 µM | Guinea Pig Hippocampal Slice | Field EPSP Slope Potentiation | 157.0 ± 16.7% of baseline | [8] |
| 8-pCPT-cGMP alone (no tetanus) | 10 µM | Guinea Pig Hippocampal Slice | Field EPSP Slope Change | 101.0 ± 12.5% of baseline (no effect) | [8] |
| 8-pCPT-cGMP + NOArg (NOS inhibitor) | 50 µM | Mouse Hippocampal Slice | Field EPSP Slope (1 hr post-tetanus) | 134.7 ± 7.2% of baseline (LTP suppressed) |
Experimental Protocols
Precise and reproducible experimental design is paramount in neuroscience research. Below are detailed methodologies for key experiments involving 8-pCPT-cGMP.
Induction of LTP in Acute Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.
A. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submersion recovery chamber with oxygenated ACSF at 32-34°C for at least 1 hour before recording.
B. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with ACSF, 2-5 MΩ resistance) in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Perfuse the slice with ACSF containing the desired concentration of 8-pCPT-cGMP (e.g., 10 µM) for a specified period (e.g., 10-20 minutes) prior to LTP induction.[8]
-
LTP Induction:
-
Weak Tetanus: Apply a single train of stimuli at 100 Hz for 200 ms.
-
Strong Tetanus (Control LTP): Apply one or more trains of stimuli at 100 Hz for 1 second.
-
-
Post-Induction Recording: Continue recording fEPSPs with single test pulses for at least 60-120 minutes to measure the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the average baseline slope and plot as a percentage change over time.
Caption: Experimental workflow for an LTP study using this compound.
PKG Activity Assay
This protocol allows for the direct measurement of PKG activity in cell lysates following treatment with 8-pCPT-cGMP.
-
Cell Culture and Treatment: Culture primary neurons or a relevant cell line. Treat cells with this compound at the desired concentration and for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Kinase Assay: Use a commercial PKG kinase activity assay kit. These kits typically utilize a specific peptide substrate for PKG and a phosphospecific antibody to detect the phosphorylated substrate via ELISA or a similar method.
-
Procedure: Add a standardized amount of cell lysate to the wells of the microplate pre-coated with the PKG substrate. Initiate the reaction by adding ATP. Incubate as per the manufacturer's instructions.
-
Detection: After incubation, wash the wells and add the phosphospecific antibody, followed by a secondary HRP-conjugated antibody and substrate.
-
Quantification: Measure the absorbance using a microplate reader. The signal intensity is directly proportional to the PKG activity in the sample.
Applications in Drug Development
The NO/cGMP/PKG pathway is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.[1] A decline in cGMP signaling is associated with aging and neurodegeneration.[1] Therefore, compounds that can modulate this pathway are of significant therapeutic interest.
This compound serves as an invaluable tool in preclinical drug development for:
-
Target Validation: Confirming that modulation of PKG activity can produce a desired physiological effect on synaptic plasticity and neuronal function.
-
Compound Screening: Acting as a positive control when screening for novel small-molecule activators of the cGMP pathway.
-
Mechanism of Action Studies: Elucidating the downstream consequences of activating PKG in disease models.
Conclusion
This compound is a highly specific and effective pharmacological tool that has been instrumental in defining the role of the cGMP-dependent protein kinase in neural plasticity. Its ability to directly activate PKG in intact cells allows for the precise dissection of this signaling cascade's contribution to LTP and other forms of synaptic modulation. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to investigate this critical pathway, fostering a deeper understanding of the molecular basis of learning and memory and paving the way for novel therapeutic strategies for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Advances in the Electrophysiological Recordings of Long-Term Potentiation [mdpi.com]
- 4. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Conversion and Activity of 8-pCPT-cGMP-AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the intracellular conversion and functional activity of 8-p-Chlorophenylthio-cGMP-AM (8-pCPT-cGMP-AM), a widely used cell-permeable prodrug for studying cGMP signaling. We detail its mechanism of action, provide quantitative data on its efficacy, and present comprehensive experimental protocols for its characterization and use. This document is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug discovery employing this potent activator of cGMP-dependent protein kinase (PKG).
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The study of cGMP signaling pathways has been greatly facilitated by the development of cell-permeable cGMP analogs. This compound is an acetoxymethyl (AM) ester-modified prodrug of 8-pCPT-cGMP. The AM group enhances its lipophilicity, allowing it to readily cross cell membranes.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-cGMP.[1][2] This active metabolite is a potent and selective activator of cGMP-dependent protein kinase (PKG) and is resistant to hydrolysis by many phosphodiesterases (PDEs), making it a valuable tool for sustained activation of cGMP signaling pathways.[3]
Mechanism of Intracellular Conversion and Action
The intracellular activation of this compound is a two-step process that is initiated upon its passive diffusion across the plasma membrane.
While the precise kinetics of the intracellular hydrolysis of the AM ester of this compound are not extensively documented in publicly available literature and can vary between cell types, the conversion is generally considered to be rapid, leading to a swift increase in intracellular 8-pCPT-cGMP concentration.
Quantitative Data
The following tables summarize the key quantitative parameters of 8-pCPT-cGMP, the active metabolite of this compound.
| Parameter | PKG Iβ | PKG II | Reference |
| EC50 (nM) | ~163 (no significant change from cGMP) | 5 - 20 | |
| Ka (nM) | ~370 (similar to cGMP) | 22 |
| Downstream Effect | Observation | Cell Type | Reference |
| VASP Phosphorylation (Ser239) | More effective than 8-Br-cGMP | Human Platelets | |
| VASP Phosphorylation (Ser157) | Induced phosphorylation | Human Platelets | |
| ENaC Activity | Stimulated in a dose-dependent manner | Xenopus Oocytes |
Experimental Protocols
Quantification of Intracellular 8-pCPT-cGMP by HPLC-MS/MS
This protocol provides a framework for the sensitive detection and quantification of intracellular 8-pCPT-cGMP following treatment with this compound.
References
The Prodrug 8-pCPT-cGMP-AM: A Technical Guide to a Potent PKG Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, the ability to selectively activate cGMP-dependent protein kinase (PKG) is crucial for elucidating its downstream effects and therapeutic potential. 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate acetoxymethyl ester (8-pCPT-cGMP-AM) has emerged as a key chemical tool for this purpose. It is a highly membrane-permeable prodrug that, once inside the cell, is hydrolyzed by intracellular esterases to release its active form, 8-pCPT-cGMP.[1][2] This active metabolite is a potent and selective activator of PKG, making this compound an invaluable asset for investigating the diverse physiological roles of the cGMP/PKG pathway, which include regulation of smooth muscle tone, platelet aggregation, neuronal function, and gene expression.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its role in the cGMP signaling cascade.
Mechanism of Action
This compound is designed for efficient passage across the cell membrane, a feat that is challenging for the highly polar active compound, 8-pCPT-cGMP. The acetoxymethyl (AM) ester group renders the molecule more lipophilic. Once in the cytoplasm, endogenous esterases cleave the AM group, liberating 8-pCPT-cGMP.[1][2]
The active 8-pCPT-cGMP then acts as a potent agonist of PKG. The substitution at the 8-position with a p-chlorophenylthio group enhances its affinity and selectivity for PKG compared to the endogenous ligand, cGMP.[6][7] It is also resistant to hydrolysis by many phosphodiesterases (PDEs), ensuring a more sustained activation of PKG.[6][7] PKG, a serine/threonine protein kinase, subsequently phosphorylates a variety of substrate proteins, leading to a cascade of downstream cellular effects.[3][8]
Quantitative Data
The following tables summarize key quantitative parameters for 8-pCPT-cGMP and related compounds, providing a basis for experimental design and data interpretation.
Table 1: Activation and Inhibition Constants for PKG
| Compound | Parameter | Value | Enzyme Source/Model | Reference |
| 8-pCPT-cGMP | Ka (PKG II) | 22 nM | Recombinant PKG II | [9] |
| 8-pCPT-cGMP | EC50 (PKG II) | 1.8 µM | Oocytes | [10] |
| cGMP | Ka (PKG II) | 257 nM | Recombinant PKG II | [9] |
| (Rp)-8-pCPT-cGMPS | Ki (PKG) | 0.5 µM | In vitro (kemptide substrate) | [11] |
| (Rp)-8-pCPT-cGMPS | IC50 (cGK Iα) | 18.3 µM | cGK Iα | [12] |
| (Rp)-8-pCPT-cGMPS | IC50 (cGK II) | 0.16 µM | cGK II | [12] |
Table 2: Effects on Other Cellular Components
| Compound | Target/Effect | Value | System | Reference |
| 8-pCPT-cGMP | ENaC activation | EC50 = 101 µM | Human αβγ-ENaC in Xenopus oocytes | [10] |
| 8-Br-cGMP | Inhibition of cGI-PDE | Half-maximal at 8 µM | Purified cGI-PDE | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided in the DOT language.
cGMP/PKG Signaling Pathway Activation by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (8-(4-Chlorophenylthio)-cGMP-AM) | PKG激动剂 | MCE [medchemexpress.cn]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 8. pnas.org [pnas.org]
- 9. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Exploring cGMP Pathways: An In-depth Technical Guide to 8-pCPT-cGMP-AM
This guide provides a comprehensive overview of 8-pCPT-cGMP-AM, a powerful tool for investigating cGMP signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, experimental applications, and relevant quantitative data, alongside detailed protocols and pathway visualizations.
Introduction to this compound and cGMP Signaling
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including cardiovascular homeostasis, neuronal signaling, and cell growth and differentiation. The cGMP signaling pathway is primarily mediated through three classes of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs). Dysregulation of this pathway has been implicated in numerous diseases, making it a key target for therapeutic intervention.
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate acetoxymethyl ester (this compound) is a cell-permeable analog of cGMP. Its lipophilic nature, due to the acetoxymethyl ester group, allows it to readily cross cell membranes. Once inside the cell, endogenous esterases cleave the AM group, releasing the active metabolite, 8-pCPT-cGMP. This active form is a potent and selective activator of cGMP-dependent protein kinase (PKG), particularly the PKGII isoform. Furthermore, 8-pCPT-cGMP is resistant to hydrolysis by many phosphodiesterases, ensuring a sustained activation of the cGMP pathway.
Mechanism of Action
The utility of this compound as a research tool stems from its ability to bypass the endogenous production of cGMP, directly activating downstream effectors. This allows for the specific interrogation of cGMP-mediated events.
The Effects of 8-pCPT-cGMP-AM on Downstream Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream effects of 8-pCPT-cGMP-AM, a widely used cell-permeable prodrug that is intracellularly converted to the potent cGMP-dependent protein kinase (PKG) activator, 8-pCPT-cGMP. This document details its mechanism of action, summarizes quantitative data on its key downstream targets, provides detailed experimental protocols for assessing its effects, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester) is a highly membrane-permeable prodrug of the PKG agonist 8-pCPT-cGMP.[1] Its acetoxymethyl ester group facilitates its passage across the cell membrane. Once inside the cell, endogenous esterases cleave this group, releasing the active, membrane-impermeable 8-pCPT-cGMP. This active compound then allosterically activates cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway, by binding to its regulatory domain.[2] 8-pCPT-cGMP is a potent and selective activator of PKG, exhibiting higher efficacy than the endogenous ligand cGMP and resistance to hydrolysis by many phosphodiesterases.[3][4]
Caption: Conversion of this compound to its active form and subsequent PKG activation.
Quantitative Effects of 8-pCPT-cGMP on Downstream Targets
The activation of PKG by 8-pCPT-cGMP leads to the phosphorylation of a multitude of downstream protein targets, thereby modulating their activity and initiating a cascade of cellular responses. The following tables summarize the quantitative effects of 8-pCPT-cGMP on some of its key downstream targets.
Table 1: Activation of cGMP-Dependent Protein Kinase (PKG) Isoforms by 8-pCPT-cGMP
| PKG Isoform | EC50 (nM) | Fold Selectivity vs. cGMP | Reference |
| PKG Iβ | ~160 | ~1 | [5] |
| PKG II | 5 | ~19 | |
| PKG II CNB-B | 260 | - |
Table 2: Modulation of Downstream Effectors by 8-pCPT-cGMP
| Downstream Target | Effect | Effective Concentration / EC50 | Cell Type / System | Reference |
| Vasodilator-Stimulated Phosphoprotein (VASP) | Increased Phosphorylation | 0.5 mM (for maximal phosphorylation) | Human Platelets | |
| Epithelial Sodium Channel (ENaC) | Activation | 101 µM (EC50) | Xenopus Oocytes | |
| Rap1 | Activation | 10 µM | Human Polymorphonuclear Neutrophils |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on its downstream targets.
VASP Phosphorylation Assay by Western Blot
This protocol details the detection of VASP phosphorylation in response to this compound treatment in a cellular context, such as human platelets.
Materials:
-
Washed human platelets
-
This compound
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-phospho-VASP (Ser157), anti-total VASP
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Incubate washed human platelets with the desired concentrations of this compound for various time points at 37°C.
-
Lysis: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer to the platelet suspension.
-
Denaturation: Boil the samples for 5-10 minutes at 95°C to denature the proteins.
-
SDS-PAGE: Load the denatured samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP Ser239) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VASP compared to total VASP.
Caption: Workflow for VASP phosphorylation analysis by Western blot.
ENaC Activity Measurement using Two-Electrode Voltage Clamp (TEVC)
This protocol describes the measurement of ENaC activity in Xenopus oocytes expressing the channel, following the application of 8-pCPT-cGMP.
Materials:
-
Xenopus laevis oocytes
-
cRNA for α, β, and γ ENaC subunits
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and setup
-
Perfusion system
-
Recording solution (ND96)
-
8-pCPT-cGMP
-
Amiloride (B1667095) (ENaC blocker)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject the oocytes with cRNAs encoding the α, β, and γ subunits of ENaC. Incubate the oocytes for 2-3 days to allow for channel expression.
-
TEVC Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamping and Basal Current Measurement: Clamp the oocyte membrane potential at a holding potential of -60 mV. Record the basal whole-cell current.
-
Application of 8-pCPT-cGMP: Perfuse the oocyte with ND96 solution containing the desired concentration of 8-pCPT-cGMP and record the change in current until a stable plateau is reached.
-
Washout: Perfuse with ND96 solution to wash out the 8-pCPT-cGMP and allow the current to return to baseline.
-
Amiloride Application: To determine the specific ENaC-mediated current, perfuse the oocyte with ND96 containing amiloride (e.g., 10 µM) to block ENaC.
-
Data Analysis: The ENaC-mediated current is calculated as the amiloride-sensitive current (the difference in current before and after amiloride application). The effect of 8-pCPT-cGMP is quantified as the fold-increase in the amiloride-sensitive current.
Caption: Workflow for measuring ENaC activity using TEVC.
Rap1 Activation Assay (Pull-down)
This protocol outlines a pull-down assay to measure the activation of the small GTPase Rap1 in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Primary antibody: anti-Rap1
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Pull-down of Active Rap1: Incubate the clarified cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation. The beads will specifically bind to the active, GTP-bound form of Rap1.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Rap1 antibody to detect the amount of activated Rap1 pulled down. A sample of the total cell lysate should be run as a control.
Caption: Workflow for Rap1 activation pull-down assay.
Modulation of Broader Signaling Pathways
The activation of PKG by 8-pCPT-cGMP has been shown to influence several major signaling pathways, highlighting the extensive crosstalk between cGMP signaling and other cellular regulatory networks.
Integrin Signaling
The cGMP/PKG pathway plays a role in regulating cell adhesion and migration, processes that are critically dependent on integrin signaling. Hypoxia-induced changes in pulmonary vascular smooth muscle cell adhesion to extracellular matrix proteins, mediated by α4-, β1-, and α5β1-integrins, are mimicked by pharmacological inhibition of PKG1. This suggests that activation of PKG by 8-pCPT-cGMP could modulate integrin-mediated cell adhesion. One potential mechanism involves the regulation of cofilin, an actin-severing protein, whose activity is inhibited by phosphorylation. Increased PKG activity is associated with decreased cofilin phosphorylation, suggesting a role for PKG in modulating actin dynamics, a key component of integrin-mediated cell adhesion.
Caption: Proposed role of 8-pCPT-cGMP/PKG in modulating integrin signaling.
Wnt/β-catenin Signaling
Emerging evidence points to a significant interaction between the cGMP/PKG and Wnt/β-catenin signaling pathways. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". Activation of PKG has been shown to inhibit the nuclear translocation of β-catenin and reduce its mRNA and protein levels. This suggests that 8-pCPT-cGMP, by activating PKG, could serve as a modulator of Wnt/β-catenin signaling, with potential implications in developmental biology and cancer research.
Caption: Crosstalk between 8-pCPT-cGMP/PKG and Wnt/β-catenin signaling.
Platelet-Derived Growth Factor (PDGF) Signaling
The interplay between PDGF and cGMP signaling is particularly relevant in the context of vascular smooth muscle cell (VSMC) physiology and pathology. PDGF is a potent mitogen and chemoattractant for VSMCs and plays a crucial role in neointimal hyperplasia following vascular injury. Studies have shown that PDGF signaling can reduce the expression of soluble guanylate cyclase (sGC), the enzyme responsible for producing cGMP in response to NO. This reduction in sGC expression blunts the anti-proliferative and anti-migratory effects of the NO/cGMP pathway. Since 8-pCPT-cGMP acts downstream of sGC, it can be used to bypass this PDGF-mediated suppression and directly activate PKG, making it a valuable tool to study the consequences of restoring cGMP signaling in this context.
Caption: Interaction between PDGF and cGMP signaling pathways in VSMCs.
Conclusion
This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its ability to potently and selectively activate PKG in a variety of cellular contexts has enabled researchers to dissect the intricate downstream effects of this pathway on a wide range of cellular processes, from ion channel regulation and cytoskeletal dynamics to the modulation of major signaling cascades like Wnt, integrin, and PDGF. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to explore the therapeutic potential of targeting the cGMP/PKG pathway. Future research will undoubtedly continue to uncover novel downstream targets and further elucidate the complex signaling networks modulated by this important second messenger.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mesoscale.com [mesoscale.com]
- 3. The interaction between the Wnt/β-catenin signaling cascade and PKG activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for 8-pCPT-cGMP-AM in Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of membrane proteins, particularly ion channels and transporters. A key area of investigation in this system is the modulation of these proteins by intracellular signaling pathways. The cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a critical signaling cascade involved in numerous physiological processes.
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and specific cell-permeable analog of cGMP. Its modifications, including the acetoxymethyl (AM) ester group (in 8-pCPT-cGMP-AM), enhance membrane permeability, allowing it to bypass the cell membrane and directly act on intracellular targets. The 8-pCPT substitution makes it highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained intracellular concentration and potent activation of cGMP-dependent pathways.[1] These properties make this compound an invaluable tool for studying the effects of elevated cGMP on expressed proteins in Xenopus oocytes.
This document provides detailed application notes and experimental protocols for the use of this compound in oocyte expression systems to investigate the function and modulation of cGMP-sensitive ion channels and other target proteins.
Mechanism of Action
This compound is a pro-drug that readily crosses the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-cGMP molecule. This active analog then mimics the action of endogenous cGMP with higher potency and stability.
Its primary intracellular targets include:
-
cGMP-dependent Protein Kinase (PKG): 8-pCPT-cGMP is a selective activator of both type I and type II PKG.[2] Activated PKG can then phosphorylate target proteins, such as ion channels, leading to a change in their activity.
-
Cyclic Nucleotide-Gated (CNG) Channels: 8-pCPT-cGMP can directly bind to and activate CNG channels, which are non-selective cation channels crucial in processes like visual and olfactory transduction.[3][4]
-
Phosphodiesterases (PDEs): While resistant to hydrolysis, cGMP analogs can interact with the regulatory domains of certain PDEs. However, a key advantage of 8-pCPT-cGMP is its poor substrate activity for most PDEs, preventing its rapid degradation.[1]
The following diagram illustrates the intracellular activation and primary signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from studies using 8-pCPT-cGMP to modulate heterologously expressed channels in Xenopus oocytes. This data can serve as a starting point for designing new experiments.
| Target Protein | Species | 8-pCPT-cGMP Concentration | Measurement Technique | Observed Effect | Reference |
| αβγ-ENaC | Human | 1 µM - 1 mM (Dose-Response) | Two-Electrode Voltage Clamp (TEVC) | Dose-dependent activation of inward current. EC₅₀ = 101 µM . | |
| αβγ-ENaC | Human | 0.2 mM (200 µM) | Two-Electrode Voltage Clamp (TEVC) | Approximately 3-fold increase in whole-cell current. | |
| αβγ-ENaC | Mouse, Rat | 0.2 mM (200 µM) | Two-Electrode Voltage Clamp (TEVC) | Reversible stimulation of ENaC activity. | |
| Rod CNG Channel | Bovine | Not specified (Potency measured) | Patch-Clamp (Inside-Out) | ~58-fold more potent than cGMP in channel activation. | |
| Cone CNG Channel | Bovine | Not specified (Potency measured) | Patch-Clamp (Inside-Out) | ~234-fold more potent than cGMP in channel activation. |
Experimental Protocols
This section provides detailed protocols for a typical experiment involving the application of this compound to Xenopus oocytes expressing a target ion channel, followed by electrophysiological analysis using Two-Electrode Voltage Clamp (TEVC).
Protocol 1: Preparation of Reagents
A. This compound Stock Solution:
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
B. Oocyte Ringer's Solution (ND96):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl₂
-
1 mM MgCl₂
-
5 mM HEPES
-
Adjust pH to 7.4-7.5 with NaOH.
-
Filter-sterilize the solution.
Protocol 2: Oocyte Preparation and cRNA Injection
-
Oocyte Isolation: Surgically harvest oocyte lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the oocytes in a collagenase solution (e.g., 1-2 mg/mL in calcium-free ND96) with gentle agitation to remove the follicular layer.
-
Selection: After washing thoroughly with ND96, select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
-
cRNA Injection: Using a microinjection setup, inject each oocyte with 20-50 nL of the cRNA encoding the target protein of interest (typical concentration: 0.1-1.0 µg/µL).
-
Incubation: Incubate the injected oocytes in ND96 supplemented with antibiotics (e.g., penicillin/streptomycin) at 16-18°C for 2-5 days to allow for protein expression.
Protocol 3: Electrophysiological Recording and Drug Application
The following diagram outlines the general workflow for a TEVC experiment with this compound.
Detailed Steps:
-
Setup: Place a cRNA-injected oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale Oocyte: Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ). One electrode measures membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte's membrane potential to a desired holding potential (e.g., -60 mV).
-
Record Baseline: Record the stable baseline current for several minutes while perfusing with standard ND96 solution.
-
Apply this compound:
-
Prepare the final working concentration of this compound by diluting the DMSO stock into the ND96 perfusion buffer. Note: The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent effects.
-
Switch the perfusion solution to the one containing this compound.
-
-
Record Effect: Continuously record the current as the drug is applied. Due to the time required for membrane permeation and AM ester cleavage, the effect may take several minutes to reach a stable plateau.
-
Washout: After observing a stable effect, switch the perfusion back to the standard ND96 solution to determine the reversibility of the drug's effect.
-
Data Analysis: Measure the change in current amplitude, kinetics, or other relevant parameters in response to this compound application. For dose-response experiments, repeat steps 5-7 with increasing concentrations of the compound.
Considerations and Troubleshooting
-
Solvent Control: Always perform a control experiment using the perfusion buffer containing the same final concentration of DMSO (without this compound) to ensure the vehicle has no effect on the target protein.
-
Endogenous Channels: Xenopus oocytes express some endogenous channels. It is crucial to characterize these or use uninjected oocytes as a negative control to ensure the observed effects are specific to the heterologously expressed protein.
-
PKG Inhibition: To confirm that the observed effect is mediated by PKG, experiments can be co-incubated with a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS. A block of the this compound effect by the inhibitor would confirm the involvement of the PKG pathway.
-
Variability: Oocyte quality and expression levels can vary between batches and frogs. It is essential to use a sufficient number of oocytes (n ≥ 5) for each experimental condition to ensure statistical significance.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-pCPT-cGMP-AM in Ion Channel Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-cGMP acetoxymethyl ester (8-pCPT-cGMP-AM) is a powerful tool for investigating the role of cyclic guanosine (B1672433) monophosphate (cGMP) signaling in the regulation of ion channels. As a highly membrane-permeable prodrug, it readily crosses the cell membrane and is intracellularly hydrolyzed by esterases to release the active cGMP analog, 8-pCPT-cGMP.[1][2] This active form is a potent and selective activator of cGMP-dependent protein kinase (PKG) and can also directly modulate the activity of certain ion channels, such as cyclic nucleotide-gated (CNG) channels.[3] Its resistance to hydrolysis by many phosphodiesterases (PDEs) ensures a sustained intracellular concentration, making it a reliable tool for studying cGMP-mediated physiological processes.[4]
These application notes provide a comprehensive overview of the use of this compound in studying ion channel regulation, including its mechanism of action, quantitative data on its effects on various ion channels, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of this compound involves its passive diffusion across the plasma membrane, followed by the intracellular cleavage of the acetoxymethyl (AM) ester group by endogenous esterases. This process releases 8-pCPT-cGMP, which can then act on its intracellular targets.
The liberated 8-pCPT-cGMP can influence ion channel activity through two main pathways:
-
Indirect Modulation via PKG Activation: 8-pCPT-cGMP is a potent activator of PKG. Activated PKG can then phosphorylate ion channels or associated regulatory proteins, leading to a change in their gating properties, conductance, or surface expression. PKG is known to regulate a variety of channels, including L-type Ca2+ channels and BK channels.[5]
-
Direct Gating of Ion Channels: For some classes of ion channels, such as cyclic nucleotide-gated (CNG) channels, cGMP analogs can bind directly to the channel protein to induce a conformational change and channel opening. 8-pCPT-cGMP has been shown to be a potent agonist of retinal CNG channels.
Quantitative Data
The following tables summarize the quantitative effects of 8-pCPT-cGMP on various ion channels as reported in the literature.
Table 1: Potency of 8-pCPT-cGMP on Retinal Cyclic Nucleotide-Gated (CNG) Channels
| Channel Type | Species/Expression System | EC50 (µM) | Hill Coefficient (H) | Reference |
| Rod CNG Channel | Rat (expressed in Xenopus oocytes) | ~0.63 | Not Reported | |
| Cone CNG Channel | Rat (expressed in Xenopus oocytes) | ~0.08 | Not Reported | |
| Rod CNG Channel | Not Specified | ~58-fold more potent than cGMP | Not Reported | |
| Cone CNG Channel | Not Specified | ~234-fold more potent than cGMP | Not Reported |
Table 2: Effect of 8-pCPT-cGMP on Epithelial Sodium Channels (ENaC)
| Channel Type | Species/Expression System | Effect | EC50 (µM) | Reference |
| Human αβγ-ENaC | Xenopus oocytes | Activation ( threefold increase at -100 mV) | 101 | |
| Mouse αβγ-ENaC | Xenopus oocytes | Activation | Not Reported | |
| Rat αβγ-ENaC | Xenopus oocytes | Activation | Not Reported |
Table 3: Effects of 8-pCPT-cGMP on Other Ion Channels
| Channel Type | Neuron/Cell Type | Species | Effect | Concentration | Reference |
| Tetrodotoxin-resistant (TTX-R) Na+ Current | Trigeminal Ganglion Neurons | Rat | Inhibition by 37% | Not Specified | |
| IA Potassium Current | Trigeminal Ganglion Neurons | Rat | Inhibition by 32% | Not Specified |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Ion Channel Activity
This protocol describes the use of this compound in whole-cell patch-clamp recordings to study its effect on ion channel currents.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External recording solution appropriate for the ion channel of interest
-
Internal pipette solution appropriate for the ion channel of interest
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Cells expressing the ion channel of interest
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. For example, to make a 100 µM working solution, add 1 µl of the 10 mM stock to 99 µl of external solution. Vortex briefly to mix.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline ion channel activity for a stable period (e.g., 2-5 minutes).
-
Perfuse the cell with the external solution containing the desired concentration of this compound. Due to the time required for intracellular hydrolysis, allow for a sufficient incubation period (e.g., 5-15 minutes) for the effect to develop.
-
Record the changes in ion channel activity in response to the compound. This can include changes in current amplitude, activation/inactivation kinetics, or voltage-dependence.
-
To determine a dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis: Analyze the recorded currents to quantify the effects of this compound. This may involve measuring peak current amplitudes, fitting current-voltage relationships, or analyzing channel kinetics.
Protocol 2: Fluorescence-Based Assays for Ion Channel Activity
This protocol outlines a general method for using fluorescent indicators to measure changes in intracellular ion concentration or membrane potential mediated by this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent indicator dye appropriate for the ion of interest (e.g., Fluo-8 for Ca2+) or a membrane potential-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader or fluorescence microscope
-
Cells expressing the ion channel of interest plated in a multi-well plate
Procedure:
-
Cell Preparation: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare the fluorescent indicator dye according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare a working solution of this compound in assay buffer at 2x the final desired concentration.
-
After dye loading, carefully remove the loading solution and wash the cells with assay buffer.
-
Add an equal volume of the 2x this compound working solution to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Record a baseline fluorescence before the effect of the compound is expected.
-
Continue recording to capture the full time course of the response.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline to determine the change in fluorescence (ΔF/F).
-
Plot the change in fluorescence over time to visualize the kinetics of the response.
-
For dose-response experiments, plot the peak fluorescence change against the log of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound in Ion Channel Regulation
Caption: Mechanism of this compound action on ion channels.
Experimental Workflow for Electrophysiological Studies
Caption: Workflow for patch-clamp analysis of this compound effects.
Experimental Workflow for Fluorescence-Based Assays
Caption: Workflow for fluorescence-based ion channel assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Elevating Compounds and Ischemic Conditioning Provide Cardioprotection Against Ischemia and Reperfusion Injury via Cardiomyocyte-Specific BK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-pCPT-cGMP-AM in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-para-Chlorophenylthio-cGMP-AM (8-pCPT-cGMP-AM) is a cell-permeant prodrug that is rapidly becoming an indispensable tool in the study of smooth muscle physiology and pharmacology. Upon entry into the cell, it is hydrolyzed by intracellular esterases to release its active metabolite, 8-pCPT-cGMP. This potent and membrane-impermeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) selectively activates cGMP-dependent protein kinase (PKG), a key mediator of smooth muscle relaxation.[1] The lipophilic nature of this compound allows it to efficiently cross cell membranes, providing a significant advantage over its active but membrane-impermeable counterpart for studying intracellular signaling pathways in intact tissues.[2]
These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation assays, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action
The canonical pathway for 8-pCPT-cGMP-induced smooth muscle relaxation involves the activation of PKG.[3][4] This initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile apparatus to calcium.[5][6] Key downstream effects of PKG activation include:
-
Inhibition of Ca2+ influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the entry of extracellular Ca2+ into the cell.
-
Enhanced Ca2+ sequestration: PKG can phosphorylate phospholamban, which in turn stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased Ca2+ uptake into intracellular stores.[5]
-
Activation of potassium channels: PKG can activate various types of potassium channels, leading to membrane hyperpolarization, which further reduces the opening of voltage-gated Ca2+ channels.
-
Decreased myofilament Ca2+ sensitivity: PKG can phosphorylate components of the contractile machinery, such as the myosin-binding subunit of myosin light chain phosphatase (MLCP), leading to increased MLCP activity.[7] This results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation even at constant [Ca2+]i.
The following diagram illustrates the intracellular signaling pathway of this compound in a smooth muscle cell.
Caption: Intracellular signaling cascade of this compound.
Data Presentation
The following tables summarize quantitative data from studies using the active form, 8-pCPT-cGMP, and the related analog, 8-bromo-cGMP, to induce smooth muscle relaxation. This data can serve as a reference for designing experiments with this compound, though optimal concentrations for the prodrug may vary.
Table 1: Effect of 8-pCPT-cGMP on Various Cellular Processes
| Cell Type/Tissue | Parameter Measured | Agonist/Stimulus | 8-pCPT-cGMP Concentration | Observed Effect | Citation |
| Human Platelets | VASP Phosphorylation | - | Not specified | More effective than 8-Br-cGMP | [1] |
| Human Platelets | Thrombin-induced Aggregation | Thrombin | Not specified | Prevention of aggregation | [1] |
| Rat Aortic Smooth Muscle Cells | Elk-1 Sumoylation | PDGF-BB | 1 or 20 µM | Increased sumoylation | [8] |
Table 2: Vasorelaxant Effects of cGMP Analogs on Pre-contracted Smooth Muscle
| Tissue | Species | Pre-contraction Agent | cGMP Analog | Concentration Range | Key Findings | Citation |
| Rabbit Femoral Artery | Rabbit | Phenylephrine (B352888) | 8-Br-cGMP | Not specified | Relaxation accompanied by decreased MLC phosphorylation | [7] |
| Rat Pulmonary Artery | Rat | Phenylephrine (10⁻⁶ M) | 8-Br-cGMP | 10⁻⁹ to 10⁻⁴ M | Induced relaxation | [9] |
Experimental Protocols
This section provides a detailed protocol for a typical smooth muscle relaxation assay using isolated aortic rings. This protocol can be adapted for other types of smooth muscle tissue.
Protocol 1: Isolated Aortic Ring Vasorelaxation Assay
Objective: To determine the concentration-dependent relaxation effect of this compound on pre-contracted isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Apply an initial tension of 1.5-2.0 g and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline tension.
-
To assess endothelium integrity (if applicable), pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then add acetylcholine (B1216132) (e.g., 10⁻⁵ M). A relaxation of >70% indicates intact endothelium.
-
After washing and re-equilibration, induce a stable contraction with phenylephrine (e.g., 10⁻⁶ M).
-
-
Application of this compound:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath.
-
Allow sufficient time for the relaxation response to stabilize at each concentration before adding the next.
-
A vehicle control (DMSO) should be run in parallel to account for any solvent effects.
-
-
Data Analysis:
-
Record the tension continuously throughout the experiment.
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
The following diagram provides a visual representation of the experimental workflow.
Caption: Aortic ring vasorelaxation assay workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the cGMP-PKG signaling pathway in smooth muscle relaxation. Its cell-permeant nature allows for the direct activation of this pathway in intact tissues, overcoming the limitations of membrane-impermeant analogs. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to explore the effects of this compound on smooth muscle function. It is important to note that optimal experimental conditions, particularly the concentration of this compound, may need to be determined empirically for different smooth muscle types and experimental setups.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 3. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary vascular smooth muscle relaxation by cGMP- versus cAMP-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-pCPT-cGMP-AM solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 8-pCPT-cGMP-AM, a cell-permeable prodrug designed to activate cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly membrane-permeable prodrug of 8-pCPT-cGMP.[1][2] Its acetoxymethyl (AM) ester group enhances its ability to cross cell membranes. Once inside the cell, endogenous esterases cleave the AM group, releasing the active molecule, 8-pCPT-cGMP.[1][2] This active form is a potent activator of cGMP-dependent protein kinase (PKG), making the compound a useful tool for studying cGMP signaling pathways.[3]
Q2: What is the best solvent for dissolving this compound?
A2: Due to its lipophilic nature, this compound is sparingly soluble in aqueous buffers. The recommended solvent for creating a stock solution is anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I store this compound and its stock solution?
A3: Both the solid compound and the DMSO stock solution should be stored at -20°C. To avoid degradation from moisture and repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use volumes. A related, structurally similar compound is known to be sensitive to light and oxidizing agents, so protection from light is also recommended.
Q4: Is this compound stable in aqueous cell culture media?
A4: this compound is designed to be hydrolyzed by intracellular esterases, which means it is inherently susceptible to hydrolysis in aqueous environments. Its stability in cell culture media can be limited, especially in media containing serum, which has high esterase activity. Therefore, it is crucial to prepare working dilutions fresh for each experiment and add them to the cells immediately.
Q5: What is the difference between this compound and 8-pCPT-cGMP?
A5: this compound is the cell-permeable prodrug form, modified with an AM ester to facilitate entry into cells. 8-pCPT-cGMP is the active, membrane-impermeable form that directly activates PKG. The AM version is necessary for studying intracellular effects in intact cells, while the standard 8-pCPT-cGMP could be used in cell-free assays or for extracellular applications.
Data Summary Tables
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Anhydrous DMSO | High (Stock solutions ≥10 mM are typical) | Recommended solvent for stock solutions. |
| Aqueous Buffer/Media | Very Low | Prone to precipitation. Final concentration should be carefully determined. | |
| Ethanol | Limited/Not Recommended | May have limited solubility; DMSO is preferred. | |
| 8-pCPT-cGMP (Active Form) | Aqueous Solutions | Soluble | The active drug is more water-soluble than the AM ester prodrug. |
| cGMP (Parent Compound) | Water / PBS Buffer | ~200 mM | Highly soluble in aqueous solutions. |
| DMSO / Ethanol | Insoluble | Demonstrates the significant impact of modifications on solubility. |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Shipping Condition | Long-Term Stability Notes |
| Solid Compound | -20°C | Ambient Temperature | Store desiccated and protected from light. A related compound shows slow desulfurization over years. |
| DMSO Stock Solution | -20°C | N/A | Aliquot to avoid freeze-thaw cycles. Ensure DMSO is anhydrous to prevent hydrolysis. |
| Aqueous Working Dilution | Use Immediately | N/A | Highly susceptible to hydrolysis. Prepare fresh for each experiment and use without delay. |
Troubleshooting Guide
Problem 1: My compound precipitated after dilution in aqueous buffer.
-
Cause: The aqueous solubility of this compound is very low. The final concentration in your experiment likely exceeded its solubility limit.
-
Solution:
-
Ensure your stock solution is fully dissolved in anhydrous DMSO.
-
When preparing the working dilution, add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously to facilitate rapid mixing.
-
Consider lowering the final experimental concentration.
-
Keep the final percentage of DMSO in your culture media consistent across all conditions (including vehicle controls) and typically below 0.5% to avoid solvent-induced artifacts.
-
Problem 2: I am not observing the expected biological effect.
-
Cause A: Compound Degradation. The AM ester is labile. If the stock solution was not stored properly or if working solutions were not used immediately, the compound may have hydrolyzed prematurely.
-
Solution: Use a fresh aliquot of your DMSO stock to prepare a new working solution immediately before your experiment. Avoid using stock solutions that have been stored for extended periods at room temperature or have undergone multiple freeze-thaw cycles.
-
-
Cause B: Insufficient Esterase Activity. The conversion of the prodrug to its active form depends on intracellular esterases. Some cell types may have very low esterase activity.
-
Solution: Confirm that your cell type has sufficient esterase activity. You can test this using a positive control probe like Calcein-AM. If esterase activity is low, a longer incubation time may be required, but this must be balanced against potential compound degradation in the medium.
-
-
Cause C: Incorrect Concentration. The effective concentration can vary significantly between cell types and experimental systems.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific model. The EC₅₀ can range from nanomolar to micromolar depending on the target and cell type.
-
Problem 3: I am seeing high background or off-target effects.
-
Cause: The final concentration of DMSO may be too high, or the this compound concentration may be excessive, leading to non-specific effects.
-
Solution:
-
Ensure your vehicle control contains the exact same final concentration of DMSO as your experimental conditions.
-
Lower the concentration of this compound. High concentrations can sometimes cross-modulate other signaling pathways, such as those involving cAMP-dependent protein kinase (cAMP-PK).
-
Include appropriate negative and positive controls in your experimental design to verify the specificity of the observed effects.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for common experimental issues.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently create a fresh aqueous working dilution for cell-based assays.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene (B1209903) microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or experimental buffer (e.g., HBSS)
-
Vortex mixer
Methodology:
-
Pre-analysis Calculation:
-
Determine the required volume of DMSO to create a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 559.87 g/mol .
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.
-
This is your high-concentration stock solution.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile polypropylene tubes.
-
Store the aliquots at -20°C, protected from light. This minimizes freeze-thaw cycles and prevents degradation.
-
-
Working Dilution Preparation (Perform immediately before use):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment. Remember to account for the total volume in the well or dish.
-
Add the required volume of pre-warmed sterile aqueous buffer/medium to a new sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-wise. This rapid dilution is critical to prevent precipitation.
-
Use this working dilution immediately by adding it to your cells. Do not store aqueous dilutions.
-
Protocol 2: General Guideline for Assessing Stability in Media
Objective: To indirectly assess the stability and effective window of this compound activity in your specific cell culture medium.
Rationale: The compound's activity diminishes over time due to hydrolysis. This protocol uses a time-course experiment to find the optimal incubation period.
Methodology:
-
Experimental Setup:
-
Plate your cells and prepare them for the experiment as you normally would.
-
Choose a known downstream marker of PKG activation in your cell type (e.g., phosphorylation of VASP at Ser239).
-
Prepare a fresh working solution of this compound at a concentration known to elicit a strong response (determined from a dose-response curve).
-
-
Time-Course Incubation:
-
Add the this compound working solution to different sets of cells at various time points before the planned endpoint (e.g., add to plates 8h, 4h, 2h, 1h, and 30 minutes before cell lysis).
-
Include a vehicle control (DMSO in media) for the longest time point.
-
-
Endpoint Analysis:
-
At the end of the experiment, lyse all cells simultaneously.
-
Analyze the level of the chosen downstream marker (e.g., pVASP) for each time point using an appropriate method like Western Blotting or an ELISA.
-
-
Data Interpretation:
-
Plot the marker signal against the incubation time.
-
The resulting curve will show when the compound's effect peaks and how quickly it declines. This provides an estimate of its functional half-life in your specific experimental conditions.
-
Use this information to select an optimal incubation time for future experiments, ensuring you are capturing the peak biological response.
-
Caption: Workflow for preparing stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (8-(4-Chlorophenylthio)-cGMP-AM) | PKG激动剂 | MCE [medchemexpress.cn]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-pCPT-cGMP-AM Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for 8-pCPT-cGMP-AM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). The "AM" (acetoxymethyl ester) modification makes the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeable molecule, 8-pCPT-cGMP. This active form then allosterically activates cGMP-dependent protein kinase (PKG), a key effector in the cGMP signaling pathway.[1][2] This pathway is involved in numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal activity.
Q2: What is the primary advantage of using the AM ester form?
A2: The primary advantage of the AM ester form is its ability to deliver the polar, negatively charged 8-pCPT-cGMP molecule across the hydrophobic cell membrane. The active form, 8-pCPT-cGMP, is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP. This resistance ensures a more sustained activation of PKG compared to elevating endogenous cGMP levels.
Q3: How quickly can I expect to see an effect after adding this compound to my cells?
A3: The onset of action is typically rapid, with downstream effects observable within minutes. The rate-limiting steps are the diffusion across the cell membrane and the intracellular hydrolysis of the AM group. Studies have shown that significant phosphorylation of downstream targets can occur within a 2 to 10-minute timeframe.[3] However, the optimal time to observe the maximal effect will depend on your specific cell type and experimental endpoint.
Q4: Is a pre-incubation step necessary?
A4: While not always mandatory, a short pre-incubation period of 15 to 30 minutes can be beneficial. This allows for sufficient time for the compound to enter the cells and be converted to its active form before the application of a stimulus or the measurement of a downstream effect. For time-course experiments, a pre-incubation step helps to synchronize the cellular response.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on optimizing incubation time.
| Problem | Potential Cause | Recommended Solution |
| No or weak biological response | Insufficient incubation time: The compound may not have had enough time to enter the cells and be activated. | Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal incubation time for your specific cell type and endpoint. |
| Inadequate concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment to identify the optimal concentration. | |
| Low intracellular esterase activity: Some cell types may have lower esterase activity, leading to slower conversion to the active form. | Increase the incubation time. Consider pre-incubating the cells with the compound for a longer period. | |
| Compound degradation: Improper storage or handling can lead to the degradation of this compound. | Store the compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High background or off-target effects | Excessive incubation time: Prolonged exposure can lead to the activation of secondary signaling pathways or cellular toxicity. | Reduce the incubation time. The optimal window for observing the primary effect of PKG activation is often short. |
| High concentration: A concentration that is too high can lead to non-specific effects. | Lower the concentration of this compound based on your dose-response curve. | |
| Inconsistent results between experiments | Variability in cell health or density: Differences in cell confluence or passage number can affect cellular metabolism and drug response. | Maintain consistent cell culture conditions, including seeding density and passage number. |
| Presence of extracellular esterases: Serum in the culture medium contains esterases that can hydrolyze the AM group before the compound enters the cell. | Consider reducing the serum concentration or performing the incubation in serum-free media. Note that this may affect cell health. |
Experimental Protocols & Data
General Protocol for Optimizing Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in your specific experimental system.
-
Cell Preparation: Plate cells at a consistent density and allow them to adhere and reach the desired confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in your experimental buffer or medium.
-
Time-Course Experiment:
-
Add the this compound solution to your cells.
-
Incubate for a range of time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.
-
At each time point, terminate the experiment by washing the cells with ice-cold PBS and lysing them for downstream analysis.
-
-
Endpoint Analysis: Analyze the desired downstream effect. A common method is to measure the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), by Western blotting.
-
Data Analysis: Quantify the response at each time point and plot the results to determine the time at which the maximal effect is observed.
Quantitative Data from Literature
The following table summarizes incubation times and concentrations of 8-pCPT-cGMP and its AM ester form reported in various studies. Note that the optimal conditions can vary significantly between cell types and experimental setups.
| Cell Type | Compound | Concentration | Incubation Time | Observed Effect |
| Human Platelets | 8-pCPT-cGMP | 50 µM | 20 min | Maximal VASP phosphorylation[4] |
| Human Polymorphonuclear Neutrophils | 8-pCPT-cGMP | 0.1 - 10 mM | 20 min | Activation of Rap1 and adhesion to fibrinogen |
| Xenopus Oocytes | 8-pCPT-cGMP | 0.2 mM | "a few minutes" | Activation of ENaC channels[5] |
| Rat Aortic Smooth Muscle Cells | 8-CPT-cGMP | 100 µmol/L | 20 min | Attenuation of PKG1α oxidation |
| Lens Epithelium | 8-pCPT-cAMP | 10 µM | 2 - 10 min | Increased SFK phosphorylation[3] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment.
Logical Diagram for Troubleshooting a Weak Response
Caption: Troubleshooting flowchart for a weak response.
References
- 1. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
preventing 8-pCPT-cGMP-AM cytotoxicity in experiments
Welcome to the technical support center for 8-pCPT-cGMP-AM, a cell-permeable activator of cGMP-dependent protein kinase (PKG). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound while mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). The acetoxymethyl (AM) ester group enhances its lipophilicity, allowing it to efficiently cross cell membranes. Once inside the cell, cellular esterases cleave the AM group, releasing the active PKG activator, 8-pCPT-cGMP. This active form then binds to and activates cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKG.
Q2: What are the common applications of this compound in research?
Researchers utilize this compound to investigate the roles of the cGMP/PKG signaling pathway in a multitude of cellular functions. These include smooth muscle relaxation, platelet aggregation, neuronal signaling, gene expression, and apoptosis.
Q3: What are the potential causes of cytotoxicity observed with this compound treatment?
While a potent tool, this compound can induce cytotoxicity, primarily through the induction of apoptosis. This is often concentration- and time-dependent. The sustained activation of PKG can trigger downstream signaling cascades that lead to the activation of initiator caspases, such as caspase-8, culminating in programmed cell death. Off-target effects, though less common, could also contribute to cytotoxicity in some cell types.
Q4: How can I distinguish between desired PKG-mediated effects and off-target cytotoxicity?
To confirm that the observed cellular response is due to PKG activation and not an artifact of cytotoxicity, it is crucial to include appropriate controls. Running parallel experiments with a PKG inhibitor, such as KT5823 or Rp-8-pCPT-cGMPS, can help verify the specificity of the effect. If the inhibitor reverses the observed effect, it is likely mediated by PKG. Additionally, performing cell viability assays in parallel with your functional assays is essential to ensure that the observed results are not a consequence of cell death.
Q5: Can serum starvation in my cell culture protocol affect the outcome of this compound experiments?
Yes, serum starvation can significantly impact cellular responses to this compound. Serum contains growth factors that can influence cell signaling pathways and proliferation. Removing serum can synchronize cells in the cell cycle but can also sensitize them to apoptotic stimuli. In some cell lines, serum deprivation itself can induce apoptosis, potentially confounding the effects of this compound. It is advisable to assess the impact of serum starvation on your specific cell line and consider its potential interaction with the experimental treatment.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration that provides sufficient PKG activation without inducing significant cytotoxicity. Start with a low concentration (e.g., 1 µM) and titrate up to the desired effective concentration, while monitoring cell viability at each step.
Possible Cause 2: Prolonged incubation time.
-
Solution: Optimize the incubation time. Shorter incubation periods may be sufficient to observe the desired downstream effects of PKG activation without triggering apoptotic pathways. Conduct a time-course experiment to identify the earliest time point at which the desired effect is observed.
Possible Cause 3: Cell line is particularly sensitive to PKG activation-induced apoptosis.
-
Solution 1: Co-treatment with a caspase inhibitor. To dissect the mechanism of cell death and potentially mitigate it, consider co-incubating your cells with a caspase inhibitor. For apoptosis mediated by the extrinsic pathway, a caspase-8 inhibitor like Z-IETD-FMK can be effective.
-
Solution 2: Use of a PKG inhibitor as a control. To confirm that the cytotoxicity is indeed PKG-mediated, include a control group treated with a PKG inhibitor (e.g., KT5823) alongside this compound.
Issue 2: Inconsistent or no observable effect of this compound.
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Increase the concentration of this compound and/or extend the incubation time. Refer to the literature for effective concentrations and durations used in similar cell types.
Possible Cause 2: Poor cell permeability or inefficient cleavage of the AM ester.
-
Solution: Ensure the quality and purity of the this compound compound. If issues persist, consider using a different cGMP analog with potentially better cell permeability characteristics for your specific cell type.
Possible Cause 3: Low expression or activity of PKG in the cell line.
-
Solution: Verify the expression of PKG in your cell line using techniques like Western blotting or qPCR. If PKG expression is low, consider using a cell line known to have robust PKG signaling or transiently overexpressing PKG.
Data Presentation
Table 1: Recommended Concentration Ranges of cGMP Analogs and Inhibitors
| Compound | Type | Typical Working Concentration | Notes |
| This compound | PKG Activator | 1 - 100 µM | Concentration is highly cell-type dependent. Perform a dose-response curve. |
| 8-Br-cGMP-AM | PKG Activator | 10 - 500 µM | Often requires higher concentrations than this compound. |
| Dibutyryl-cGMP | PKG Activator | 100 µM - 1 mM | Less potent and may have off-target effects at higher concentrations. |
| KT5823 | PKG Inhibitor | 1 - 10 µM | Pre-incubation for 30-60 minutes is recommended. |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | 10 - 100 µM | A competitive antagonist of cGMP action. |
| Z-IETD-FMK | Caspase-8 Inhibitor | 10 - 50 µM | Pre-incubation is recommended to effectively block apoptosis.[1][2][3][4] |
Table 2: Comparative Cytotoxicity of cGMP Analogs
| cGMP Analog | Cell Line | Incubation Time | IC50 (Cytotoxicity) | Reference |
| 8-pCPT-cGMP | HIT-T15 (Pancreatic β-cell) | 24 hours | ~150 µM | [5] |
| 8-Br-cGMP | HIT-T15 (Pancreatic β-cell) | 24 hours | ~200 µM | |
| Dibutyryl-cGMP | HIT-T15 (Pancreatic β-cell) | 24 hours | >500 µM |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Balancing Efficacy and Cytotoxicity)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Assessment of Efficacy: In a parallel plate, perform your functional assay to measure the desired downstream effect of PKG activation (e.g., phosphorylation of a substrate like VASP via Western blot).
-
Assessment of Cytotoxicity: In a separate plate, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the functional response and cell viability against the concentration of this compound. Determine the EC50 for the functional response and the IC50 for cytotoxicity. The optimal working concentration will be in the range that provides a robust functional response with minimal impact on cell viability.
Protocol 2: Mitigating Cytotoxicity with a Caspase-8 Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Prepare a working solution of Z-IETD-FMK in a cell culture medium. Pre-incubate the cells with the caspase-8 inhibitor (e.g., 20 µM) for 1-2 hours.
-
Co-treatment: Add this compound at the desired concentration to the medium already containing the caspase inhibitor.
-
Incubation: Incubate for the intended experimental duration.
-
Assessment: Perform your functional assay and a cell viability assay on parallel plates.
-
Data Analysis: Compare the cell viability in cultures treated with this compound alone versus those co-treated with the caspase inhibitor to determine if the inhibitor effectively reduces cytotoxicity.
Visualizations
Caption: Activation of PKG by this compound.
Caption: Potential pathway of this compound-induced apoptosis.
References
Technical Support Center: Investigating Off-Target Effects of 8-pCPT-cGMP-AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-pCPT-cGMP-AM in their experiments. This guide focuses on identifying and mitigating potential off-target effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). The acetoxymethyl (AM) ester group enhances its membrane permeability, allowing it to enter intact cells.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active form, 8-pCPT-cGMP. 8-pCPT-cGMP is a potent activator of cGMP-dependent protein kinase (PKG), a key enzyme in many physiological processes.[1] Due to its resistance to hydrolysis by most phosphodiesterases (PDEs), it provides a sustained activation of PKG.[2]
Q2: What are the primary known off-target effects of 8-pCPT-cGMP?
While 8-pCPT-cGMP is a selective activator of PKG, high concentrations can lead to off-target effects. The most well-documented off-target interactions include:
-
Activation of cAMP-dependent Protein Kinase (PKA): Although 8-pCPT-cGMP is significantly more potent in activating PKG, at higher concentrations it can cross-activate PKA.[3]
-
Modulation of Cyclic Nucleotide-Gated (CNG) Channels: 8-pCPT-cGMP can act as a potent agonist of CNG channels, which are important in vision and olfaction.[4]
-
Activation of Epithelial Sodium Channels (ENaC): Studies have shown that 8-pCPT-cGMP can stimulate ENaC activity, an effect that may be independent of PKG activation.[5][6]
-
Inhibition of Rap1 Activation: In some cell types, such as human platelets, the NO/cGMP pathway, which is mimicked by 8-pCPT-cGMP, can inhibit the activation of the small GTPase Rap1.
Q3: How can I be sure that the observed effects in my experiment are due to PKG activation and not off-target effects?
To confirm the involvement of PKG in your observed cellular response, it is crucial to perform control experiments. The use of a PKG inhibitor, such as Rp-8-pCPT-cGMPS, is highly recommended.[7] If the effect of 8-pCPT-cGMP is blocked or reversed by the PKG inhibitor, it strongly suggests that the effect is mediated by PKG. Additionally, comparing the effects of 8-pCPT-cGMP with other cGMP analogs with different selectivity profiles, such as 8-Br-cGMP, can provide further evidence.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to incomplete hydrolysis of the AM ester, compound instability, or off-target effects.
Potential Cause & Troubleshooting Steps:
-
Incomplete Hydrolysis of this compound:
-
Verify Esterase Activity: Ensure your cell type has sufficient intracellular esterase activity to cleave the AM group. This can be tested using a general esterase activity assay.
-
Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or adjust the temperature (room temperature to 37°C) to facilitate complete hydrolysis.[8][9]
-
Titrate Concentration: High concentrations of this compound can overwhelm the cellular esterase machinery. Start with a lower concentration and titrate up to find the optimal concentration for your cell type.[8]
-
-
Compound Instability:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
Proper Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture.
-
-
Suspected Off-Target Effects:
-
Use a PKG Inhibitor: As mentioned in the FAQs, co-incubation with a specific PKG inhibitor like Rp-8-pCPT-cGMPS is the most direct way to confirm PKG-mediated effects.[7]
-
Test for PKA Activation: Perform a PKA activity assay in the presence of 8-pCPT-cGMP to rule out significant cross-activation.
-
Consider Alternative Analogs: Use other cGMP analogs with different off-target profiles to see if they replicate the observed effect.
-
Issue 2: Observed effects are not blocked by a PKG inhibitor.
This strongly suggests an off-target effect. The following steps can help identify the alternative pathway.
Potential Cause & Troubleshooting Steps:
-
PKA-Mediated Effect:
-
Use a PKA-specific inhibitor: Employ inhibitors such as H89 or KT5720 to see if they block the observed effect.
-
Measure cAMP levels: While 8-pCPT-cGMP does not directly increase cAMP, it's good practice to ensure your experimental conditions are not inadvertently stimulating adenylyl cyclase.
-
-
Direct Channel Modulation (ENaC or CNG channels):
-
Use specific channel blockers: If you suspect involvement of ENaC or CNG channels, use known pharmacological inhibitors for these channels to see if they abolish the effect of 8-pCPT-cGMP.
-
Electrophysiological Recordings: Whole-cell patch-clamp is a direct method to measure the effect of 8-pCPT-cGMP on ion channel activity.[5][10][11][12]
-
-
Involvement of other signaling molecules (e.g., Rap1):
-
Perform a Rap1 activation assay: A GTP-Rap1 pulldown assay can determine if 8-pCPT-cGMP is affecting the activation state of Rap1 in your system.
-
Quantitative Data Summary
The following tables summarize the known potency of 8-pCPT-cGMP on its primary target and several off-target molecules. This data can help researchers choose appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
Table 1: Potency of 8-pCPT-cGMP on Protein Kinases
| Target | Parameter | Value | Species | Reference |
| PKG II | EC50 | 1.8 µM | - | [5][13] |
| PKG II | Ka | 22 nM | - | [3] |
| PKA | - | Relatively poor activator | - |
Table 2: Potency of 8-pCPT-cGMP on Ion Channels
| Target | Parameter | Value | Species | Reference |
| ENaC (human αβγ) | EC50 | 101 µM | Human | [13] |
| CNG Channel | EC50 | 0.5 µM | - | [4] |
Table 3: Interaction of 8-pCPT-cGMP with Phosphodiesterases (PDEs)
| Target | Activity | Note | Reference |
| cGS-PDE | Not hydrolyzed | - | [2] |
| cGI-PDE | Not hydrolyzed | - | [2] |
| CaM-PDE | Not hydrolyzed | - | [2] |
| cGB-PDE | Not hydrolyzed | Human platelet homogenate | [2] |
Experimental Protocols
Protocol 1: PKA Kinase Activity Assay to Test 8-pCPT-cGMP Cross-Reactivity
This protocol provides a method to assess whether 8-pCPT-cGMP is activating PKA in your experimental system.
Materials:
-
Cell lysate or purified PKA enzyme
-
8-pCPT-cGMP
-
cAMP (positive control)
-
PKA-specific substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or with a detection system)
-
PKA inhibitor (e.g., H89, as a negative control)
-
Kinase assay buffer
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Reactions: In a microplate, prepare the following reaction mixtures:
-
Negative Control: Cell lysate/PKA enzyme + kinase assay buffer.
-
Positive Control: Cell lysate/PKA enzyme + cAMP.
-
Test Condition: Cell lysate/PKA enzyme + 8-pCPT-cGMP (at the concentration used in your experiments).
-
Inhibitor Control: Cell lysate/PKA enzyme + 8-pCPT-cGMP + PKA inhibitor.
-
-
Add Substrate and ATP: To each well, add the PKA substrate peptide and ATP to initiate the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction according to your detection method (e.g., adding a stop solution).
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable method (e.g., measuring radioactivity or using a phospho-specific antibody).
-
Analyze Data: Compare the PKA activity in the presence of 8-pCPT-cGMP to the positive and negative controls. A significant increase in activity that is blocked by the PKA inhibitor indicates cross-reactivity.
Protocol 2: Whole-Cell Patch-Clamp to Measure 8-pCPT-cGMP Effects on ENaC
This protocol is adapted from studies investigating the effects of 8-pCPT-cGMP on ENaC expressed in Xenopus oocytes.[5]
Materials:
-
Xenopus oocytes expressing ENaC
-
Two-electrode voltage-clamp setup
-
Recording electrodes filled with 3 M KCl
-
ND96 bathing solution
-
8-pCPT-cGMP solution
-
Amiloride (B1667095) (ENaC blocker)
Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with ENaC cRNA and incubate for 48 hours.
-
Voltage Clamp: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the oocyte at a holding potential (e.g., -100 mV).
-
Baseline Recording: Perfuse the oocyte with ND96 solution and record the baseline whole-cell current.
-
Apply 8-pCPT-cGMP: Switch the perfusion to a solution containing 8-pCPT-cGMP at the desired concentration and record the change in current.
-
Washout: Perfuse with ND96 solution to wash out the compound and observe if the current returns to baseline.
-
Apply Amiloride: At the end of the experiment, apply amiloride to confirm that the measured current is mediated by ENaC.
-
Data Analysis: Measure the amplitude of the current before, during, and after the application of 8-pCPT-cGMP to quantify its effect on ENaC activity.
Protocol 3: GTP-Rap1 Pulldown Assay
This protocol allows for the detection of active, GTP-bound Rap1.
Materials:
-
Cell lysates
-
Rap1 activation assay kit (containing a GST-RalGDS-RBD fusion protein and glutathione (B108866) resin)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells under conditions that preserve the GTP-bound state of Rap1 (typically on ice with a specific lysis buffer).
-
Incubation with RalGDS-RBD: Incubate the cell lysates with the GST-RalGDS-RBD fusion protein, which specifically binds to GTP-Rap1.
-
Pulldown: Add glutathione resin to pull down the GST-RalGDS-RBD/GTP-Rap1 complexes.
-
Washing: Wash the resin several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 8-pCPT-cGMP-AM Delivery in Tissue Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of 8-pCPT-cGMP-AM in tissue slice experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant prodrug form of 8-pCPT-cGMP. The acetoxymethyl (AM) ester group masks the negative charges of the phosphate (B84403) group, rendering the molecule more lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, endogenous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-cGMP. This active form then allosterically activates cGMP-dependent protein kinase (PKG), a key mediator in various physiological processes.
Q2: What is the primary advantage of using the AM-ester form over the active 8-pCPT-cGMP in tissue slices?
A2: The primary advantage is the ability to load the active compound directly into the cytoplasm of cells within the tissue slice. The active form, 8-pCPT-cGMP, is charged and cannot readily cross cell membranes. Therefore, bath application of the active form only modulates extracellular targets or requires very high concentrations and long incubation times to achieve sufficient intracellular concentrations. The AM-ester form bypasses this limitation, allowing for more targeted intracellular delivery and activation of the cGMP/PKG signaling pathway.
Q3: How should I prepare the stock solution of this compound?
A3: this compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). It is crucial to use high-quality, anhydrous DMSO to prevent premature hydrolysis of the AM ester. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is Pluronic F-127, and do I need to use it?
A4: Pluronic F-127 is a non-ionic surfactant that helps to prevent the aggregation of lipophilic AM-ester compounds in aqueous solutions like artificial cerebrospinal fluid (aCSF).[1][2] It is highly recommended to use Pluronic F-127 to improve the dispersion and delivery of this compound into the tissue slice. A common method is to mix the this compound stock solution with an equal volume of a 20-25% (w/v) Pluronic F-127 solution in DMSO before diluting to the final concentration in aCSF.
Experimental Protocols
Protocol 1: Preparation of this compound Loading Solution
-
Prepare Stock Solutions:
-
Prepare a 10-50 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in high-quality, anhydrous DMSO.
-
-
Prepare Working Solution:
-
For a final loading concentration of 10 µM in 10 mL of aCSF:
-
In a microcentrifuge tube, mix 2 µL of the 50 mM this compound stock solution with 2 µL of the 20% Pluronic F-127 stock solution.
-
Vortex the mixture briefly.
-
Add the mixture to 10 mL of carbogen-gassed aCSF and vortex immediately to ensure proper dispersion.
-
-
The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Loading of Acute Tissue Slices with this compound
-
Slice Preparation:
-
Loading Procedure:
-
Transfer the recovered slices to a small-volume incubation chamber (e.g., a well in a 12-well plate) containing the freshly prepared this compound loading solution.
-
Incubate the slices for 30-60 minutes at 32-34°C. Ensure continuous carbogenation during this period. The optimal time and temperature may need to be determined empirically for your specific tissue and experimental paradigm.
-
-
Wash and Recovery:
-
After incubation, transfer the slices back to a holding chamber containing fresh, carbogenated aCSF for at least 20-30 minutes to allow for de-esterification (hydrolysis of the AM ester) and washout of extracellular compound.
-
The slices are now ready for experimental recording (e.g., electrophysiology, imaging).
-
Data Summary
The optimal concentration and incubation time for this compound can vary depending on the tissue type, slice thickness, and experimental goals. The following table provides a summary of concentrations used for the active form (8-pCPT-cGMP) and a related analog (8-Br-cGMP) in hippocampal slice electrophysiology, which can serve as a starting point for optimizing this compound loading.
| Compound | Concentration | Incubation/Perfusion Time | Tissue Type | Application | Reference |
| 8-pCPT-cGMP | 1 µM | 10 minutes (perfusion) | Hippocampal Slices | Rescue of Aβ-induced LTP suppression | [6] |
| 8-Br-cGMP | 1 µM | 10 minutes (perfusion) | Hippocampal Slices | Rescue of oTau-induced LTP impairment | [6] |
| 8-Br-cGMP | 1 µM | 10 minutes (perfusion) | Hippocampal Slices | Rescue of Aβ-induced LTP suppression | [7] |
Note: The concentrations in the table refer to the active compounds. For this compound, a loading concentration in the range of 5-50 µM is a reasonable starting point for optimization.
Troubleshooting Guide
Problem 1: No observable effect of this compound.
| Possible Cause | Suggested Solution |
| Inadequate Tissue Penetration | • Increase the incubation time (e.g., up to 90 minutes).• Increase the loading concentration (e.g., in steps from 10 µM to 50 µM).• Ensure the use of Pluronic F-127 to prevent aggregation of the compound in the aCSF.• Use thinner tissue slices if experimentally feasible. |
| Incomplete Hydrolysis of the AM Ester | • Ensure sufficient washout/recovery time (at least 20-30 minutes) after loading to allow for intracellular esterase activity.• Confirm that the tissue has sufficient esterase activity. While most brain regions have esterase activity, it can vary.[8] |
| Degradation of this compound | • Prepare the loading solution immediately before use.• Use high-quality, anhydrous DMSO for stock solutions to prevent premature hydrolysis.• Minimize exposure of the stock solution to moisture. |
| Extracellular Hydrolysis | • Extracellular esterases, particularly in blood-contaminated preparations, can cleave the AM ester before it enters the cells.[8] Ensure the slicing and recovery solutions are clean and free of blood contamination. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Slice Health | • Standardize the slice preparation and recovery protocol to ensure consistent tissue viability.[3] A healthy slice is crucial for both compound uptake and enzymatic activity. |
| Inconsistent Loading | • Precisely control the incubation time, temperature, and loading solution concentration for all experiments.• Ensure consistent and adequate carbogenation of all solutions. |
| Stock Solution Degradation | • Aliquot the stock solution to avoid multiple freeze-thaw cycles.• Store the stock solution at -80°C for long-term stability. |
Problem 3: Evidence of cytotoxicity (e.g., deteriorating electrophysiological parameters, increased cell death).
| Possible Cause | Suggested Solution |
| High Concentration of this compound | • Reduce the loading concentration.• Perform a concentration-response curve to find the lowest effective concentration. |
| Toxicity from Byproducts | • The hydrolysis of AM esters releases formaldehyde, which can be cytotoxic.[9] Ensure an adequate washout period after loading to allow for the diffusion of byproducts out of the slice. |
| DMSO Toxicity | • Ensure the final concentration of DMSO in the loading solution is low (ideally ≤ 0.1%). |
| Extended Incubation Time | • Reduce the loading incubation time. A shorter incubation at a slightly higher temperature may be more effective and less toxic than a long incubation at a lower temperature. |
Visual Guides
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for loading tissue slices.
Caption: Troubleshooting flowchart for weak or no effect.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 5. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of cytotoxic effects of food additives on brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-pCPT-cGMP-AM Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing 8-pCPT-cGMP-AM.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am not observing the expected biological effect after treating my cells with this compound. What are the possible causes and solutions?
A1: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity and Delivery:
-
Improper Storage: Ensure this compound has been stored correctly, typically at -20°C or -80°C, to maintain its activity.
-
Ineffective Cellular Uptake and Hydrolysis: this compound is a prodrug that requires intracellular esterases to be converted to its active form, 8-pCPT-cGMP.[1][2] The efficiency of this process can vary between cell types.
-
Solution: Confirm esterase activity in your cell line. As an alternative, consider using the active, cell-permeable analog 8-pCPT-cGMP directly, though it may have different membrane permeability characteristics.[3]
-
-
-
Experimental Conditions:
-
Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration are highly cell-type dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
-
Serum Interference: Components in serum may interfere with the compound or the signaling pathway.
-
Solution: Consider reducing the serum concentration or performing the experiment in serum-free media after an appropriate period of serum starvation to synchronize cells.[4]
-
-
-
Cellular Factors:
-
Low PKG Expression: The target of 8-pCPT-cGMP, cGMP-dependent protein kinase (PKG), may be expressed at low levels in your cell line.
-
Solution: Verify PKG expression using Western blot or qPCR.
-
-
Dominant Phosphodiesterase (PDE) Activity: High levels of PDEs can rapidly degrade cGMP, diminishing the signal.
-
Solution: Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX to enhance the cGMP signal.
-
-
Q2: I am observing high background or non-specific effects in my experiment. How can I address this?
A2: High background can obscure your results. Here are some strategies to minimize it:
-
Off-Target Effects: 8-pCPT-cGMP has been reported to have effects independent of PKG activation, such as interacting with cGMP-gated ion channels or other kinases.[3][5]
-
Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments. Include a negative control, such as an inactive analog, if available. To confirm that the observed effect is PKG-mediated, consider using a PKG inhibitor like Rp-8-pCPT-cGMPS as a control.[6]
-
-
Issues with Downstream Assays (e.g., Western Blot):
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure your primary antibody is validated for the specific application and target. Optimize antibody dilutions and blocking conditions. For phosphorylated targets, using BSA instead of milk for blocking is often recommended.[7]
-
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of wash steps.
-
-
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Consistency is key for reliable data. Pay close attention to the following:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling responses.
-
Cell Confluency: Ensure a consistent cell density at the time of treatment.
-
-
Reagent Preparation:
-
Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Consistent Vehicle Control: Use the same final concentration of the solvent (e.g., DMSO) in your vehicle control as in your treated samples.
-
-
Standardized Protocols: Adhere strictly to your optimized experimental protocol, including incubation times, washing procedures, and assay conditions.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a cell-permeable prodrug. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, 8-pCPT-cGMP.[1][2] 8-pCPT-cGMP is a potent and selective activator of cGMP-dependent protein kinase (PKG).[3][8]
Q: How should I prepare and store this compound?
A: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution to the final desired concentration in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q: What is a typical starting concentration for this compound in cell culture experiments?
A: The optimal concentration can vary significantly depending on the cell type and the specific biological question. A common starting point for dose-response experiments is in the range of 1 to 100 µM. For example, in human platelets, 0.5 mM of the active form 8-pCPT-cGMP has been used to induce VASP phosphorylation.[9] In other cell types, lower concentrations may be sufficient.
Q: How can I verify that this compound is activating the PKG pathway in my cells?
A: A common method is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a well-known downstream target of PKG. This can be assessed by Western blotting using a phospho-specific VASP antibody. An increase in VASP phosphorylation at Ser239 upon treatment with this compound indicates PKG activation.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of 8-pCPT-cGMP in Different Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Platelets | 0.5 mM | VASP Phosphorylation | [9] |
| Human Megakaryocytes | 25 µM - 100 µM | 25 µM stimulated differentiation; 100 µM stimulated proliferation. | [10] |
| Xenopus Oocytes (expressing ENaC) | 0.1 µM - 1000 µM | Dose-dependent activation of ENaC | [5][11] |
| BHK Cells | 500 µM | Inhibition of cell proliferation | [12] |
Experimental Protocols
Protocol: Assessment of VASP Phosphorylation by Western Blot
This protocol provides a general guideline for assessing PKG activation by measuring VASP phosphorylation at Ser239.
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
If necessary, serum-starve the cells overnight to reduce basal signaling.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired incubation time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VASP or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
8-pCPT-cGMP-AM degradation and storage conditions
Welcome to the technical support center for 8-pCPT-cGMP-AM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound, as well as to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester, is a cell-permeable prodrug of the potent protein kinase G (PKG) activator, 8-pCPT-cGMP.[1][2] The acetoxymethyl (AM) ester group masks the negative charge of the phosphate (B84403) backbone, rendering the molecule more lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-cGMP.[2][3] This active form then allosterically activates PKG, a key effector in the nitric oxide (NO)/cGMP signaling pathway.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C.[4] Under these conditions, it is stable for extended periods.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Once dissolved in DMSO, it is crucial to protect the stock solution from moisture to prevent hydrolysis of the AM ester. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. While DMSO can sometimes affect protein stability at high concentrations, using it as a solvent for a concentrated stock that is then diluted into your aqueous experimental buffer is standard practice.[5][6]
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
The acetoxymethyl (AM) ester group is susceptible to hydrolysis in aqueous environments. This hydrolysis is the intended activation step within the cell, but it can also occur in your experimental solutions prior to cell entry, which can lead to inconsistent results. The rate of hydrolysis is influenced by pH, temperature, and the presence of esterases in serum-containing media. It is therefore recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before use. Avoid prolonged storage of the compound in aqueous solutions.
Q5: Is the active form, 8-pCPT-cGMP, stable?
Yes, the active metabolite, 8-pCPT-cGMP, is known to be highly resistant to hydrolysis by most phosphodiesterases (PDEs), the enzymes that typically degrade cGMP.[4][7] This property makes it a reliable and potent activator of PKG in intact cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak cellular response | Degradation of this compound: The AM ester may have hydrolyzed in the stock solution or in the working solution before reaching the cells. | Prepare a fresh stock solution from solid material. Prepare working solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient intracellular concentration: The compound may not be efficiently entering the cells, or the incubation time may be too short for sufficient hydrolysis to the active form. | Increase the concentration of this compound. Increase the incubation time. Ensure the health and viability of your cells, as compromised cell membranes can affect compound uptake. | |
| Issues with the downstream signaling pathway: The lack of response may be due to a problem with PKG or other downstream effectors in your specific cell type or experimental model. | Use a positive control for PKG activation if available. Verify the expression and activity of PKG in your cells. | |
| High background or off-target effects | Extracellular activity: If the AM ester hydrolyzes prematurely in the experimental medium, the resulting 8-pCPT-cGMP could potentially interact with extracellular targets. | Minimize the time between preparing the working solution and adding it to the cells. Wash cells after loading with this compound before starting your experiment. |
| Non-specific effects of high concentrations: Using excessively high concentrations of the compound may lead to off-target effects. | Perform a dose-response curve to determine the optimal concentration for your experiment. | |
| Inconsistent results between experiments | Variability in stock solution: Inconsistent preparation or storage of the stock solution can lead to variability in the active concentration. | Strictly adhere to the recommended procedures for preparing and storing stock solutions. Aliquot stock solutions to ensure consistency. |
| Differences in experimental conditions: Minor variations in incubation time, temperature, or cell density can affect the outcome. | Standardize all experimental parameters as much as possible. | |
| Contamination of stock solution with water: Moisture can lead to the degradation of the AM ester in the DMSO stock. | Use anhydrous DMSO and store the stock solution properly desiccated. |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the broader cGMP signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Cellular Response
This workflow outlines the key steps for a typical experiment using this compound.
Caption: General experimental workflow.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of solid this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol: Assessment of PKG Activation by Western Blot
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Prepare a fresh working solution of this compound in serum-free medium or an appropriate buffer immediately before use.
-
Treat the cells with the desired concentration of this compound for the determined incubation time. Include a vehicle control (DMSO) and a positive control if available.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for a known phosphorylated substrate of PKG (e.g., phospho-VASP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or total protein).
-
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling any chemical compounds. The provided protocols are general guidelines and may require optimization for specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (8-(4-Chlorophenylthio)-cGMP-AM) | PKG激动剂 | MCE [medchemexpress.cn]
- 4. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 8-pCPT-cGMP-AM and 8-Br-cGMP for cGMP Signaling Research
In the realm of cyclic guanosine (B1672433) monophosphate (cGMP) signaling research, the choice of a suitable cell-permeable cGMP analog is critical for elucidating the intricate roles of cGMP-dependent protein kinase (PKG). Among the available options, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate acetoxymethyl ester (8-pCPT-cGMP-AM) and 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) are two of the most commonly utilized compounds. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
Executive Summary
8-pCPT-cGMP is generally considered a more potent and selective activator of PKG compared to 8-Br-cGMP.[1] Its enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) contribute to its superior performance in intact cell systems. While both compounds effectively activate PKG, 8-Br-cGMP can exhibit cross-reactivity with other cyclic nucleotide-dependent pathways and is more susceptible to degradation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for 8-pCPT-cGMP and 8-Br-cGMP based on available experimental data.
Table 1: Potency and Selectivity for cGMP-Dependent Protein Kinase (PKG) Isoforms
| Compound | PKG Iβ (EC₅₀, nM) | PKG II (EC₅₀, nM) | Selectivity for PKG II (fold) |
| cGMP | 163 | 96 | - |
| 8-pCPT-cGMP | ~163 | 5 | ~19 |
| 8-Br-cGMP | ~163 | 20 | Moderate |
Data sourced from competitive surface plasmon resonance (SPR) binding assays.[2]
Table 2: Activation Constants (Ka) for PKG Isoforms
| Compound | PKG Iβ (Kₐ, nM) | PKG II (Kₐ, nM) |
| cGMP | 370 | 257 |
| 8-pCPT-cGMP | Similar to cGMP | 22 |
| 8-Br-cGMP | Similar to cGMP | 60 |
Activation constants determined from in vitro kinase activity assays.[2]
Table 3: Effects on Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Rod CNG Channels (EC₅₀ Fold Increase vs. cGMP) | Cone CNG Channels (EC₅₀ Fold Increase vs. cGMP) |
| 8-pCPT-cGMP | ~58 | ~234 |
| 8-Br-cGMP | ~7 | ~18 |
Data from electrophysiological measurements of retinal CNG channels.[3]
Table 4: Physicochemical and Metabolic Properties
| Property | 8-pCPT-cGMP | 8-Br-cGMP |
| Lipophilicity | Higher | Lower |
| Hydrolysis by PDEs | Not significantly hydrolyzed | Hydrolyzed to a lesser extent than cGMP |
| Inhibition of cGI-PDE | No significant inhibition | Half-maximal inhibition at 8 µM |
Properties determined from various biochemical assays.[1]
Signaling Pathways and Mechanisms of Action
Both 8-pCPT-cGMP and 8-Br-cGMP are analogs of cGMP and primarily exert their effects by activating cGMP-dependent protein kinase (PKG). Once activated, PKG phosphorylates a variety of downstream targets, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
The acetoxymethyl (AM) ester group on this compound renders the molecule highly membrane-permeable. Once inside the cell, cellular esterases cleave the AM group, releasing the active 8-pCPT-cGMP, which then activates PKG.
Caption: Mechanism of action for this compound.
8-Br-cGMP, being more polar, has lower membrane permeability but can still enter cells to activate PKG. However, its susceptibility to PDE-mediated hydrolysis can limit its effective intracellular concentration and duration of action.
Caption: Mechanism of action for 8-Br-cGMP.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
PKG Activity Assay
This protocol outlines the measurement of PKG activity in cell lysates.
Caption: Workflow for a radioactive PKG activity assay.
Methodology:
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with varying concentrations of this compound or 8-Br-cGMP for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Cytosol Preparation: Centrifuge the cell lysate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosol).
-
Kinase Reaction: In a microplate, combine the cell cytosol, a specific PKG peptide substrate (e.g., Kemptide), and a reaction buffer.
-
Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter. The counts per minute (CPM) are proportional to the PKG activity.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay is a common method to assess PKG activity in intact cells, particularly platelets.
Methodology:
-
Blood Collection and Platelet Preparation: Collect whole blood into tubes containing an anticoagulant. Prepare platelet-rich plasma (PRP) by centrifugation.
-
Treatment: Incubate PRP with this compound or 8-Br-cGMP at various concentrations. A positive control (e.g., prostaglandin (B15479496) E1) and a negative control (e.g., ADP) are typically included.
-
Fixation and Permeabilization: Fix the platelets with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Antibody Staining: Incubate the permeabilized platelets with a primary antibody specific for phosphorylated VASP (Ser239) and a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained platelets using a flow cytometer. The mean fluorescence intensity (MFI) of the stained platelets is proportional to the level of VASP phosphorylation.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the MFI of the treated samples relative to the controls.
Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM
This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentrations.
Methodology:
-
Cell Loading: Incubate cultured cells with Fura-2 AM, a membrane-permeable calcium indicator. Cellular esterases will cleave the AM group, trapping the dye inside the cells.
-
Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular Fura-2 AM.
-
Treatment: Treat the cells with this compound or 8-Br-cGMP. Often, a subsequent stimulus (e.g., thrombin) is added to induce a calcium response.
-
Fluorescence Measurement: Excite the Fura-2-loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the fluorescence emission at 510 nm using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is directly proportional to the intracellular calcium concentration.
Conclusion
For researchers investigating cGMP signaling pathways, this compound emerges as a superior tool compared to 8-Br-cGMP due to its enhanced potency, selectivity for PKG, increased lipophilicity, and resistance to metabolic degradation. These characteristics lead to more reliable and reproducible results in cell-based assays. However, 8-Br-cGMP can still be a viable option for certain in vitro applications or when a less potent activator is desired. The choice between these two compounds should be guided by the specific experimental context and the desired level of precision in modulating the cGMP/PKG signaling cascade.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to cGMP Analogs: Focus on 8-pCPT-cGMP-AM
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic guanosine (B1672433) monophosphate (cGMP) stands as a pivotal second messenger, orchestrating a multitude of physiological processes. To unravel the complexities of the cGMP pathway and explore its therapeutic potential, researchers rely on a variety of cGMP analogs. Among these, 8-pCPT-cGMP-AM has emerged as a powerful tool due to its enhanced cellular permeability and targeted action. This guide provides a comprehensive comparison of this compound with other key cGMP analogs, supported by experimental data and detailed methodologies.
Introduction to this compound
8-(4-Chlorophenylthio)-cGMP acetoxymethyl ester (this compound) is a cell-permeant prodrug of the potent cGMP-dependent protein kinase (PKG) activator, 8-pCPT-cGMP.[1] Its innovative design incorporates an acetoxymethyl (AM) ester group, which masks the negative charges of the phosphate (B84403) backbone, rendering the molecule more lipophilic and facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-cGMP molecule to exert its effects.[1]
Performance Comparison of cGMP Analogs
The efficacy of a cGMP analog is determined by several key factors: its ability to activate target proteins, its resistance to degradation by phosphodiesterases (PDEs), and its capacity to permeate the cell membrane. This section provides a quantitative comparison of this compound and its active form, 8-pCPT-cGMP, with other widely used cGMP analogs.
Activation of cGMP-Dependent Protein Kinase (PKG)
PKG is a primary effector of cGMP signaling. The potency of cGMP analogs in activating PKG is typically measured by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency.
| cGMP Analog | PKG Isoform | EC50 (µM) | Reference |
| cGMP | PKG1α | ~0.03 | [2] |
| 8-pCPT-cGMP | - | Data not available | |
| 8-Br-cGMP | - | Data not available | |
| PET-cGMP | - | Data not available | |
| Dibutyryl-cGMP | - | Data not available |
Resistance to Phosphodiesterase (PDE) Hydrolysis
Phosphodiesterases are enzymes that degrade cyclic nucleotides, thus terminating their signaling. Analogs that are resistant to PDE hydrolysis have a longer intracellular half-life, leading to a more sustained activation of their targets. The inhibitory concentration (IC50) is used to measure the concentration of an analog required to inhibit PDE activity by 50%. A higher IC50 value for hydrolysis indicates greater resistance.
| cGMP Analog | PDE Isoform | IC50 (µM) | Reference |
| 8-pCPT-cGMP | PDE1, PDE2, PDE3, PDE5, PDE6 | High (inhibitor, not readily hydrolyzed) | [3] |
| 8-Br-cGMP | PDE1, PDE2, PDE6 | High (inhibitor) | [3] |
| Rp-8-Br-cGMP | - | Data not available | |
| Rp-cGMPS | - | Resistant to hydrolysis | [4] |
Note: 8-substituted analogs like 8-pCPT-cGMP and 8-Br-cGMP are generally poor substrates for and can act as competitive inhibitors of many PDE isoforms.[3] The Rp-phosphorothioate modification, as in Rp-cGMPS, also confers significant resistance to hydrolysis.[4]
Membrane Permeability
The ability of a cGMP analog to cross the cell membrane is critical for its use in cell-based assays. The acetoxymethyl ester modification of this compound significantly enhances its lipophilicity and, consequently, its membrane permeability.
| cGMP Analog | Permeability Enhancement | Mechanism |
| This compound | High | AM-ester modification increases lipophilicity, cleaved by intracellular esterases to release the active analog. |
| 8-Br-cGMP | Moderate | Bromine substitution increases lipophilicity compared to cGMP. |
| Dibutyryl-cGMP | Moderate | Butyryl groups increase lipophilicity. |
| cGMP | Low | The charged phosphate group hinders passive diffusion across the cell membrane. |
Note: Quantitative permeability coefficients (Pe) for direct comparison are not consistently available across studies for this specific set of analogs. However, the qualitative ranking is well-established in the scientific literature.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize and compare cGMP analogs.
In Vitro PKG Activation Assay
This assay determines the concentration of a cGMP analog required to activate PKG.
Principle: The kinase activity of PKG is measured by its ability to phosphorylate a specific substrate peptide. The amount of phosphorylation is quantified, often using a radioactive label or fluorescence-based detection.
Materials:
-
Recombinant PKG1α
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Peptide substrate (e.g., a fluorescently labeled peptide with a PKG recognition sequence)
-
[γ-³²P]ATP or non-radioactive ATP
-
cGMP analog stock solutions
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and the desired concentration of the cGMP analog.
-
Add recombinant PKG1α to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, measure the fluorescence signal according to the kit manufacturer's instructions.
-
Plot the kinase activity against the log of the cGMP analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PDE Hydrolysis Assay
This assay measures the susceptibility of a cGMP analog to hydrolysis by a specific PDE isoform.
Principle: The rate of hydrolysis of a cGMP analog by a PDE is determined by measuring the decrease in the analog concentration or the increase in the product concentration over time.
Materials:
-
Recombinant PDE isoform (e.g., PDE5)
-
PDE assay buffer (e.g., 40 mM MOPS, pH 7.5)
-
cGMP analog stock solutions
-
[³H]-labeled cGMP analog (for radioactive assay) or unlabeled analog (for ITC or ELISA)
-
Snake venom nucleotidase (for some assay formats)
-
Isothermal Titration Calorimeter (ITC), Scintillation counter, or ELISA plate reader
Procedure (Isothermal Titration Calorimetry - ITC):
-
Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).
-
Fill the sample cell with a solution of the recombinant PDE in the assay buffer.
-
Load the injection syringe with a concentrated solution of the cGMP analog.
-
Perform an initial injection of the cGMP analog into the sample cell to initiate the reaction.
-
Monitor the heat production in real-time as the PDE hydrolyzes the analog.
-
The rate of heat production is proportional to the rate of the enzymatic reaction.
-
Analyze the data to determine kinetic parameters such as Km and Vmax, or in the case of inhibitors, the IC50 value.
Membrane Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that predicts passive transcellular permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) in a suitable buffer in the donor well of the PAMPA plate.
-
Add buffer to the acceptor well.
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
2. Caco-2 Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.
Procedure:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the opposite compartment.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for active efflux transporters.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: The cGMP signaling pathway.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for comparing cGMP analogs.
Conclusion
This compound represents a significant advancement in the study of cGMP signaling. Its superior membrane permeability, coupled with the high potency and PDE resistance of its active metabolite, 8-pCPT-cGMP, makes it an invaluable tool for researchers. This guide has provided a framework for comparing this compound to other cGMP analogs, highlighting the key experimental parameters and methodologies required for a thorough evaluation. By understanding the distinct properties of each analog, scientists can make more informed decisions in designing their experiments and ultimately accelerate discoveries in cGMP-related research and drug development.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 8-pCPT-cGMP-AM: A Selective PKG Activator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-pCPT-cGMP-AM with other common Protein Kinase G (PKG) activators, supported by experimental data and detailed protocols.
This compound is a cell-permeant prodrug that is intracellularly converted by esterases to its active form, 8-pCPT-cGMP. This active compound serves as a potent and selective activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This guide offers an objective evaluation of this compound's performance against other widely used PKG activators, providing the necessary data and methodologies to make informed decisions for your research.
Comparative Analysis of PKG Activator Potency and Selectivity
The selection of a suitable PKG activator is critical for achieving specific and reliable experimental outcomes. The following tables summarize the quantitative data on the potency (EC50) and activation constants (Ka) of 8-pCPT-cGMP and other common cGMP analogs for different PKG isotypes. The data highlights the superior selectivity of 8-pCPT-cGMP for PKG II.
Table 1: Potency (EC50) of cGMP Analogs for PKG Isotypes
| Compound | PKG Iβ EC50 (nM) | PKG II EC50 (nM) |
| cGMP | 163 | 96 |
| 8-pCPT-cGMP | - | 5 |
| 8-Br-cGMP | - | 20 |
| PET-cGMP | 3.8 | 193 |
EC50 values represent the concentration of the compound required to achieve 50% of the maximal effect. A lower EC50 value indicates higher potency. Data compiled from multiple sources.
Table 2: Activation Constants (Ka) of cGMP Analogs for PKG Isotypes
| Compound | PKG Iβ Ka (nM) | PKG II Ka (nM) |
| cGMP | 370 | 257 |
| 8-pCPT-cGMP | - | 22 |
| 8-Br-cGMP | - | 60 |
| PET-cGMP | 18 | - |
Ka values represent the concentration of the compound required to achieve half-maximal activation of the kinase. A lower Ka value indicates a higher affinity of the activator for the kinase. Data compiled from multiple sources.[1]
Signaling Pathway and Mechanism of Action
This compound readily crosses the cell membrane due to its acetoxymethyl (AM) ester group. Once inside the cell, intracellular esterases cleave the AM group, releasing the active PKG activator, 8-pCPT-cGMP. This active molecule then binds to the regulatory domain of PKG, inducing a conformational change that leads to the activation of its catalytic domain. The activated PKG can then phosphorylate its downstream target proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), leading to various cellular responses.
Experimental Protocols
To validate the efficacy and selectivity of this compound, a series of well-established experimental protocols can be employed. Below are detailed methodologies for key assays.
Experimental Workflow: Validation of PKG Activation
The following diagram illustrates a typical workflow to assess the activation of PKG in a cellular context using this compound.
PKG Kinase Activity Assay
This protocol is designed to directly measure the enzymatic activity of PKG in cell lysates treated with this compound.
-
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKG activity assay kit (e.g., Cyclex PKG Assay Kit)
-
Microplate reader
-
-
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include untreated and vehicle-treated cells as negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Kinase Assay: Follow the manufacturer's instructions for the PKG activity assay kit. Typically, this involves adding a specific amount of cell lysate to a microplate pre-coated with a PKG substrate, initiating the reaction with ATP, and then detecting the phosphorylated substrate using a specific antibody.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. Normalize the PKG activity to the total protein concentration.
-
PKA Kinase Activity Assay (for Selectivity)
To assess the selectivity of this compound, its effect on Protein Kinase A (PKA) activity should be measured in parallel.
-
Materials:
-
Cells of interest
-
This compound
-
Forskolin (B1673556) (PKA activator, positive control)
-
Cell lysis buffer
-
PKA activity assay kit (e.g., ELISA-based or radioactive assay)
-
Microplate reader or scintillation counter
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound and forskolin as a positive control.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the PKG assay.
-
Kinase Assay: Perform the PKA kinase assay according to the kit manufacturer's protocol. This will typically involve the phosphorylation of a PKA-specific substrate.
-
Data Analysis: Quantify PKA activity and compare the effects of this compound to the basal level and the forskolin-stimulated level.
-
Western Blot for VASP Phosphorylation
This is an indirect but reliable method to assess PKG activation in intact cells by measuring the phosphorylation of a known PKG substrate, VASP, at Serine 239.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli buffer and heat to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-VASP and anti-total-VASP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated VASP signal to the total VASP signal.
-
Conclusion
This compound stands out as a valuable tool for studying cGMP/PKG signaling pathways. Its high cell permeability and selective activation of PKG, particularly PKG II, make it a superior choice over less selective or less permeable cGMP analogs in many experimental contexts. The provided data and protocols should empower researchers to effectively utilize and validate this compound in their studies, contributing to a deeper understanding of the multifaceted roles of PKG in health and disease.
References
A Head-to-Head Comparison: 8-pCPT-cGMP-AM versus Direct cGMP Application for Intracellular Signaling Studies
For researchers in cellular signaling, pharmacology, and drug development, modulating the cyclic guanosine (B1672433) monophosphate (cGMP) pathway is crucial for understanding and targeting a myriad of physiological processes. While the end goal is to elevate intracellular cGMP levels, the methods to achieve this vary significantly. This guide provides an in-depth comparison of two common approaches: the use of the cell-permeable prodrug 8-pCPT-cGMP-AM and methods for direct cGMP application, offering a clear perspective on their respective advantages, limitations, and experimental considerations.
The second messenger cGMP is a pivotal regulator of diverse cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1] Its effects are primarily mediated through the activation of cGMP-dependent protein kinase (PKG).[1][2] However, the inherent cell impermeability of cGMP presents a significant challenge for researchers aiming to directly study its intracellular effects. To circumvent this, various strategies have been developed, broadly categorized into the use of chemically modified cGMP analogs and methods to either stimulate endogenous cGMP production or physically introduce cGMP into cells.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Direct cGMP Application |
| Mechanism of Action | A cell-permeable prodrug that is intracellularly hydrolyzed by esterases to the active, membrane-impermeable PKG agonist, 8-pCPT-cGMP.[3][4] | Direct introduction of cGMP or stimulation of its endogenous synthesis. |
| Cell Permeability | High. The acetoxymethyl (AM) ester modification facilitates passive diffusion across the cell membrane.[3][4] | Low to negligible for cGMP itself. Requires physical methods like electroporation or microinjection for direct delivery, or the use of NO donors to stimulate endogenous production.[5][6] |
| Active Molecule | 8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP), a potent and PDE-resistant analog of cGMP.[5][7] | Native cGMP (when delivered directly or endogenously produced) or other cGMP analogs like 8-Br-cGMP. |
| Stability | 8-pCPT-cGMP is resistant to hydrolysis by many phosphodiesterases (PDEs), leading to a more sustained elevation of the active analog.[5][7][8] | Endogenous cGMP is rapidly degraded by PDEs. The effects of NO donors are transient.[9] |
| Specificity | 8-pCPT-cGMP is a selective activator of PKG, though it may interact with other cyclic nucleotide-binding proteins at higher concentrations.[2][10][11] | Direct cGMP will activate all its natural downstream effectors. NO donors will also activate the complete endogenous cGMP signaling cascade. |
| Control over Concentration | Intracellular concentration is dependent on the extracellular concentration of the prodrug, incubation time, and cellular esterase activity. | Precise control over intracellular concentration is challenging with NO donors but can be more accurately controlled with microinjection. |
In-Depth Analysis: Performance and Experimental Data
Efficacy in Activating cGMP-Dependent Protein Kinase (PKG)
The primary target for many cGMP signaling studies is PKG. The potency of cGMP and its analogs in activating PKG is a critical parameter.
| Compound | Target | Activation Constant (Ka) / EC50 | Reference |
| cGMP | PKG Iβ | 370 nM (Ka) | [2] |
| cGMP | PKG II | 257 nM (Ka) | [2] |
| 8-pCPT-cGMP | PKG Iβ | Similar to cGMP | [2] |
| 8-pCPT-cGMP | PKG II | 22 nM (Ka) | [2] |
| 8-pCPT-cGMP | ENaC (in oocytes) | 101 µM (EC50) | [12] |
| 8-Br-cGMP | PKG Iβ | Similar to cGMP | [2] |
Note: Lower Ka and EC50 values indicate higher potency.
8-pCPT-cGMP demonstrates a significant selectivity for PKG II over PKG Iβ.[2] In contrast, the commonly used cell-permeable analog 8-Br-cGMP shows little selectivity between the two isotypes.[2] This makes 8-pCPT-cGMP a more suitable tool for studies focused on PKG II-mediated signaling pathways.
Cell Permeability and Intracellular Stability
The key advantage of this compound lies in its clever chemical design. The acetoxymethyl ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave off the AM group, trapping the now membrane-impermeable and active 8-pCPT-cGMP.[3]
Direct application of cGMP is largely ineffective in intact cells due to its charged phosphate (B84403) group, which prevents passive diffusion across the lipid bilayer.[5] To overcome this, researchers have resorted to physical methods such as electroporation and microinjection, which create transient pores in the cell membrane or directly deposit the molecule into the cytoplasm.[6][13][14]
Furthermore, 8-pCPT-cGMP exhibits enhanced stability against degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cGMP.[5][7][8] This resistance leads to a more sustained activation of PKG compared to elevating endogenous cGMP, which is subject to rapid hydrolysis.
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
Caption: The cGMP signaling pathway illustrating the points of intervention for this compound and NO donors.
Experimental Workflow: A Comparison
Caption: A simplified comparison of experimental workflows for using this compound versus direct cGMP delivery via electroporation.
Detailed Experimental Protocols
Protocol 1: Cellular Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental endpoint.
Materials:
-
This compound (e.g., from MedChemExpress)[4]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cultured cells in appropriate growth medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate cells at the desired density in multi-well plates, petri dishes, or on coverslips and allow them to adhere and reach the desired confluency.
-
Treatment: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-100 µM). It is important to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%). c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (this can range from 30 minutes to several hours, depending on the downstream effect being measured).
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as western blotting for phosphorylated VASP (a common PKG substrate), immunofluorescence, or gene expression analysis.[5]
Protocol 2: Elevating Intracellular cGMP with Sodium Nitroprusside (SNP)
This protocol describes the use of SNP, a nitric oxide (NO) donor, to stimulate endogenous cGMP production.[3][15]
Materials:
-
Sodium nitroprusside (SNP)
-
Sterile water or PBS
-
Cultured cells in appropriate growth medium
Procedure:
-
Preparation of SNP Solution: Prepare a fresh stock solution of SNP in sterile water or PBS. SNP solutions are light-sensitive and should be protected from light.[3]
-
Cell Seeding: Plate and grow cells as described in Protocol 1.
-
Treatment: a. Dilute the SNP stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). b. Treat cells with the SNP-containing medium. Include a control of medium without SNP.
-
Incubation: The effects of SNP are often rapid and transient.[7] Incubate for a short period (e.g., 5-30 minutes).
-
Downstream Analysis: Terminate the experiment and analyze for cGMP levels or downstream signaling events as required.
Protocol 3: Direct Intracellular Delivery of cGMP via Electroporation
This protocol provides a general overview of how to introduce cGMP into cells using electroporation. Specific parameters (voltage, pulse duration, buffer composition) must be optimized for each cell type.[13][14][16]
Materials:
-
Cyclic GMP (cGMP) sodium salt
-
Electroporation buffer (commercially available or prepared in-house)
-
Electroporator and compatible cuvettes
-
Cultured cells
Procedure:
-
Cell Preparation: a. Harvest cells and wash them with a suitable buffer (e.g., PBS). b. Resuspend the cell pellet in ice-cold electroporation buffer at a specific concentration (e.g., 1-10 x 10^6 cells/mL).
-
Electroporation: a. Add cGMP to the cell suspension to the desired final concentration. b. Transfer the cell/cGMP suspension to an electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse using the optimized settings for your cell type.
-
Recovery: a. Immediately after the pulse, remove the cuvette and allow the cells to recover for a short period (e.g., 10-20 minutes) at room temperature or 37°C. b. Gently transfer the cells to pre-warmed growth medium in a culture dish.
-
Incubation and Analysis: Allow the cells to recover for a period before performing downstream assays.
Off-Target Effects and Other Considerations
While 8-pCPT-cGMP is a potent activator of PKG, it is important to be aware of potential off-target effects, especially at higher concentrations. These can include interactions with cAMP-dependent protein kinase (PKA), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases.[2][10] Therefore, it is crucial to use the lowest effective concentration and, where possible, to use specific inhibitors to confirm the involvement of PKG in the observed effects. For example, the PKG inhibitor Rp-8-pCPT-cGMPS can be used to antagonize the effects of 8-pCPT-cGMP.[17]
When using NO donors like SNP, it is important to consider that NO itself has biological activities independent of cGMP. Furthermore, the release of cyanide as a byproduct of SNP metabolism can be toxic to cells, particularly with prolonged exposure.[15]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and direct cGMP application methods depends heavily on the specific research question and experimental context.
This compound is the superior choice for:
-
Convenient and non-invasive treatment of intact cell cultures.
-
Achieving a sustained activation of PKG due to its PDE resistance.
-
Studies where selectivity for PKG, particularly PKG II, is desired.
Direct cGMP application methods are more appropriate for:
-
Experiments where the effects of the native cGMP molecule are specifically being investigated.
-
Situations where a very rapid and transient increase in cGMP is required.
-
Studies where precise control over the intracellular concentration of cGMP is paramount (achievable with microinjection).
For researchers aiming to mimic the physiological effects of endogenous cGMP elevation, NO donors like SNP provide a valuable tool, though with the caveat of potential NO-specific and toxicity effects.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, combined with careful experimental design and appropriate controls, will enable researchers to effectively probe the intricate roles of the cGMP signaling pathway in health and disease.
References
- 1. maxcyte.com [maxcyte.com]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular delivery - Wikipedia [en.wikipedia.org]
- 7. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 11. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroporation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 16. maxcyte.com [maxcyte.com]
- 17. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 8-pCPT-cGMP-AM and 8-pCPT-cGMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and utility of 8-pCPT-cGMP-AM and its active metabolite, 8-pCPT-cGMP. While both compounds are pivotal tools for studying cGMP-dependent signaling pathways, their distinct properties dictate their optimal applications. This document outlines their mechanisms of action, presents available potency data, details relevant experimental protocols, and provides visual diagrams to elucidate key concepts.
Unveiling the Potency: The Prodrug Advantage
This compound serves as a cell-permeant prodrug of 8-pCPT-cGMP. The acetoxymethyl (AM) ester moiety masks the polar phosphate (B84403) group, significantly enhancing its ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active compound, 8-pCPT-cGMP. This intracellular liberation of the active molecule leads to a higher effective concentration at the target site compared to the administration of the parent compound, which has limited membrane permeability. Consequently, This compound is expected to exhibit significantly higher potency in intact cell-based assays .
Mechanism of Action: Activating the cGMP Signaling Cascade
Both this compound (after conversion) and 8-pCPT-cGMP are potent activators of cGMP-dependent protein kinase (PKG). PKG is a key effector in the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3] The activation of PKG by 8-pCPT-cGMP leads to the phosphorylation of downstream target proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), which can be used as a reliable indicator of PKG activation in cellular assays.[4][5]
Quantitative Potency of 8-pCPT-cGMP
| Target | Assay System | Potency (EC₅₀/Kᵢ) | Reference |
| cGMP-dependent Protein Kinase (PKG) | Inhibition of [³H]cGMP binding | Kᵢ = 0.5 µM | [6] |
| Human Platelet Aggregation | Inhibition of thrombin-induced aggregation | IC₅₀ ≈ 200 µM (as a positive control) | [4] |
Note: The potency of this compound in intact cells will be influenced by the rate of cellular uptake and intracellular conversion to 8-pCPT-cGMP.
Experimental Protocols
Measuring PKG Activation via VASP Phosphorylation in Human Platelets
This protocol describes a common method to assess the potency of cGMP analogs by measuring the phosphorylation of VASP at Serine 239, a specific downstream target of PKG.
1. Preparation of Washed Human Platelets:
-
Collect human blood into acid-citrate-dextrose (ACD) anticoagulant.
-
Centrifuge at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Treat PRP with apyrase and incubate for 15 minutes at 37°C.
-
Centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and adjust the final platelet concentration.[7][8]
2. Incubation with cGMP Analogs:
-
Pre-incubate the washed platelets with various concentrations of this compound or 8-pCPT-cGMP for a defined period (e.g., 1 to 15 minutes) at 37°C.[4] A time-course experiment is recommended to determine the optimal incubation time for maximal VASP phosphorylation.
3. Cell Lysis:
-
Terminate the reaction by adding an equal volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Western Blotting for Phospho-VASP (Ser239):
-
Determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-VASP signal to total VASP or a loading control like β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the normalized phospho-VASP signal against the log concentration of the cGMP analog.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
Signaling Pathway of this compound
References
- 1. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
8-pCPT-cGMP-AM: A Comparative Analysis for Cellular Signaling Research
In the landscape of cellular signaling research, the precise modulation of protein kinase G (PKG) activity is paramount for elucidating the intricate roles of the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate acetoxymethyl ester (8-pCPT-cGMP-AM) has emerged as a valuable tool for researchers. This guide provides a comparative analysis of this compound, focusing on its performance against other cGMP analogs, supported by experimental data.
Mechanism of Action and Cellular Delivery
This compound is a cell-permeable prodrug of the potent PKG agonist, 8-pCPT-cGMP.[1] The addition of the acetoxymethyl (AM) ester group masks the negative charge of the phosphate (B84403) moiety, significantly enhancing its membrane permeability. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-pCPT-cGMP molecule, which can then activate PKG. This mechanism allows for the effective elevation of intracellular PKG activity in a controlled manner.
Comparative Efficacy and Potency
8-pCPT-cGMP stands out among cGMP analogs due to its high potency and selectivity as a PKG activator. It demonstrates superiority over older compounds like 8-Bromo-cGMP (8-Br-cGMP) and dibutyryl-cGMP.
Key Advantages:
-
High Potency: 8-pCPT-cGMP activates PKG at lower concentrations compared to many other cGMP analogs.
-
Phosphodiesterase (PDE) Resistance: Unlike the native cGMP, 8-pCPT-cGMP is resistant to hydrolysis by many PDEs, ensuring sustained intracellular concentrations and prolonged PKG activation.[2] Specifically, it is not hydrolyzed by purified cGS-PDE, cGI-PDE, and CaM-PDE.[2]
-
Enhanced Lipophilicity: The lipophilicity of 8-pCPT-cGMP is greater than that of 8-Br-cGMP, contributing to its excellent cell membrane permeability even without the AM ester modification.[2]
-
PKG Isoform Selectivity: Studies have indicated that 8-pCPT-cGMP is a selective activator for both PKG Iα and PKG II.[3]
Quantitative Comparison of cGMP Analogs
The following tables summarize the comparative data for 8-pCPT-cGMP against other cGMP analogs in various biological systems.
Table 1: Activation of Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Target | EC50 (µM) | Relative Potency vs. cGMP | Reference |
| 8-pCPT-cGMP | Rod CNG Channel | 0.63 | ~63-fold higher | |
| Cone CNG Channel | 0.08 | ~138-fold higher | ||
| 8-Br-cGMP | Rod CNG Channel | Not specified | ~7-fold higher | |
| Cone CNG Channel | Not specified | ~18-fold higher | ||
| cGMP | Rod CNG Channel | ~40 | - | |
| Cone CNG Channel | ~11 | - |
Table 2: Inhibition of cGMP-dependent Protein Kinase
| Compound | Target | Ki (µM) | Reference |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent Protein Kinase | 0.5 |
Table 3: Activation of Epithelial Sodium Channels (ENaC)
| Compound | Target | EC50 (µM) | Reference |
| 8-pCPT-cGMP | Human αβγ-ENaC | 101 |
Experimental Protocols
In Vitro Kinase Assay
A common method to assess the potency of cGMP analogs is through in vitro phosphorylation experiments using a purified cGMP-dependent protein kinase and a model substrate.
Methodology:
-
A reaction mixture containing purified cGMP-dependent protein kinase, a specific substrate (e.g., kemptide), and ATP labeled with radioactive phosphorus ([γ-32P]ATP) in a suitable buffer is prepared.
-
Varying concentrations of the cGMP analog being tested (e.g., 8-pCPT-cGMP) are added to the reaction mixtures.
-
The reactions are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
-
The reaction is terminated, often by the addition of a stop solution or by heat denaturation.
-
The extent of substrate phosphorylation is quantified, for instance, by separating the proteins using SDS-PAGE and detecting the incorporated radioactivity through autoradiography.
-
The data are then used to calculate kinetic parameters such as the activation constant (Ka) or, for inhibitors, the inhibition constant (Ki).
Intact Cell Assays in Human Platelets
To evaluate the efficacy of cGMP analogs in a cellular context, human platelets serve as a valuable model system.
Methodology:
-
Human platelets are isolated from whole blood and washed.
-
The platelets are pre-incubated with the cell-permeable cGMP analog (e.g., this compound) or a control vehicle.
-
Platelet activation is induced by an agonist such as thrombin.
-
The effect of the cGMP analog on platelet activation is assessed by measuring parameters like aggregation or the phosphorylation of specific PKG substrates, such as the vasodilator-stimulated phosphoprotein (VASP).
-
Protein phosphorylation can be analyzed by Western blotting using phospho-specific antibodies.
Comparative Signaling Pathways
8-pCPT-cGMP primarily acts through the canonical cGMP-PKG signaling pathway. However, it can also interact with other cellular targets, which may differ from other cGMP analogs. For instance, 8-pCPT-cGMP has been shown to activate epithelial sodium channels (ENaC) and cyclic nucleotide-gated (CNG) channels. In contrast, some analogs like (Rp)-8-pCPT-cGMPS act as inhibitors of PKG.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-pCPT-cGMP-AM: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-pCPT-cGMP-AM, a membrane-permeable prodrug of the protein kinase G (PKG) agonist 8-pCPT-cGMP. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Understanding this compound: Key Characteristics
This compound is a valuable tool in studying cGMP signaling pathways.[1][2][3][4] Its utility in research necessitates a clear understanding of its properties for safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 559.9 g/mol | [5] |
| Formula | C₁₉H₁₉ClN₅O₉PS | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C | |
| Purity | >97% HPLC |
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, like other chemical waste, should be managed through a licensed hazardous waste disposal service. The following steps outline a general procedure that aligns with standard laboratory practices for chemical waste management.
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated vials, tips, and gloves) separate from liquid waste (e.g., unused solutions in DMSO).
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid materials contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be robust and leak-proof.
-
-
Liquid Waste:
-
Collect unused solutions of this compound in a designated, leak-proof, and sealable container appropriate for organic solvents (e.g., a glass or polyethylene (B3416737) carboy).
-
Do not fill liquid waste containers beyond 80% capacity to prevent spills.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate acetoxymethyl ester."
-
Include the concentration (if in solution) and the date of accumulation.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible chemicals.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
